7-Chloro-1H-indazole-3-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIRYFSRHLGYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646290 | |
| Record name | 7-Chloro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-02-8 | |
| Record name | 7-Chloro-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Chloro-1H-indazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-Chloro-1H-indazole-3-carbaldehyde, a key intermediate in the development of novel therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, and the targeted functionalization at the 3-position is of significant interest.[1][2] This document will delve into the mechanistic underpinnings of the most effective synthetic routes, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices. The primary focus will be on the nitrosation of 7-chloroindole, a robust and scalable method for the preparation of the title compound. We will also briefly explore alternative strategies and the challenges associated with them.
Introduction: The Significance of this compound
Indazole derivatives are at the forefront of modern drug discovery, exhibiting a wide range of biological activities, including but not limited to, kinase inhibition.[1] The aldehyde functionality at the C3 position of the indazole ring serves as a versatile synthetic handle, allowing for a variety of subsequent chemical transformations.[1] This makes this compound a valuable building block for the synthesis of complex molecules with therapeutic potential. The chloro-substituent at the 7-position can further modulate the electronic properties and metabolic stability of the final compounds, making this specific derivative particularly relevant for pharmaceutical research.
The Primary Synthetic Pathway: Nitrosation of 7-Chloroindole
The most direct and efficient method for the synthesis of this compound is the nitrosation of the corresponding 7-chloroindole. This reaction proceeds through a fascinating ring-opening and recyclization cascade, offering a high-yielding route under relatively mild conditions.[1][3]
Mechanistic Insights
The reaction is initiated by the in situ formation of a nitrosating agent from sodium nitrite and a mineral acid, such as hydrochloric acid. The electrophilic nitrosating agent attacks the electron-rich C3 position of the 7-chloroindole. The resulting intermediate undergoes a series of transformations, including the addition of water and subsequent ring-opening, ultimately leading to the formation of the more stable indazole ring system.[1][3]
Caption: Proposed mechanism for the nitrosation of 7-chloroindole.
Optimized Experimental Protocol
The following protocol is an optimized procedure adapted for the synthesis of substituted 1H-indazole-3-carboxaldehydes and is applicable to the synthesis of the 7-chloro derivative.[1][3]
Materials:
-
7-Chloroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water and DMF. Cool the solution to 0 °C using an ice bath. Slowly add 2 N aqueous HCl (2.7 mmol) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes at 0 °C.
-
Addition of 7-Chloroindole: Prepare a solution of 7-chloroindole (1.0 mmol) in DMF. Using a syringe pump, add the 7-chloroindole solution to the nitrosating mixture at 0 °C over a period of 2 hours. The slow addition is crucial to minimize the formation of dimeric side products.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). For electron-deficient indoles, gentle heating may be required to drive the reaction to completion.[3]
-
Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate. Combine the organic layers and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.
Alternative Synthetic Strategies and Their Limitations
While the nitrosation of 7-chloroindole is the preferred method, it is instructive for the research scientist to understand why other common synthetic approaches are less viable for this particular transformation.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] It involves the use of a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃).[5][8] However, in the case of indazoles, direct formylation at the C3 position using the Vilsmeier-Haack reaction is reported to be ineffective.[1] This is a critical consideration, as it prevents a seemingly straightforward one-step synthesis from 7-chloro-1H-indazole.
Caption: Ineffectiveness of the direct Vilsmeier-Haack formylation of 7-chloro-1H-indazole.
Multi-step Syntheses via Carboxylic Acid Intermediate
An alternative, albeit longer, route would involve the synthesis of 7-chloro-1H-indazole-3-carboxylic acid, followed by reduction to the corresponding aldehyde. Several methods exist for the synthesis of indazole-3-carboxylic acids, often starting from substituted anilines or nitrobenzenes.[9] For instance, a common precursor is isatin, which can be converted to an indazole-3-carboxylic acid through ring-opening, diazotization, and reductive cyclization.[10][11] However, this multi-step approach is less efficient than the direct nitrosation of the corresponding indole.
Data Summary
| Parameter | Nitrosation of 7-Chloroindole | Direct Vilsmeier-Haack Formylation of 7-Chloro-1H-indazole |
| Starting Material | 7-Chloroindole | 7-Chloro-1H-indazole |
| Key Reagents | Sodium nitrite, HCl, DMF | DMF, POCl₃ |
| Reaction Type | Electrophilic substitution followed by ring transformation | Electrophilic aromatic substitution |
| Effectiveness | High | Ineffective |
| Key Considerations | Slow addition of the indole is crucial to prevent side reactions. | This method is not suitable for the C3 formylation of indazoles. |
Conclusion
The synthesis of this compound is most effectively achieved through the nitrosation of 7-chloroindole. This method is not only direct but also amenable to scale-up, making it the preferred choice for both academic research and industrial applications. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are paramount for achieving high yields and purity. While alternative synthetic strategies exist for the construction of the indazole core, they are generally more laborious and less efficient for the direct introduction of the 3-carbaldehyde group. This guide provides the necessary technical details for researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
physicochemical properties of 7-Chloro-1H-indazole-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry. As a derivative of indazole, a bicyclic structure composed of fused benzene and pyrazole rings, it serves as a crucial building block and key intermediate in the synthesis of a wide array of bioactive molecules.[1] The indazole scaffold is a well-recognized "bioisostere" of indole, and its derivatives are known to be potent kinase inhibitors, making them valuable in the development of targeted cancer therapies and other pharmaceuticals.[1]
The strategic placement of a chlorine atom at the 7-position and a reactive carbaldehyde group at the 3-position provides a versatile molecular framework for further chemical modifications. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, enabling researchers to optimize reaction conditions, develop robust purification strategies, and ensure the reliable characterization of its derivatives. This guide provides a comprehensive technical overview of the core properties, spectroscopic profile, and handling of this compound, grounded in established scientific data.
Section 1: Core Physicochemical and Molecular Properties
The intrinsic properties of this compound dictate its behavior in chemical and biological systems. These foundational data points are essential for designing synthetic routes and for preliminary computational studies.
Molecular Structure
The structure consists of a bicyclic indazole core with a chlorine substituent on the benzene ring and an aldehyde functional group on the pyrazole ring.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the compound. Predicted values, derived from computational models, are noted where experimental data is not available.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 885519-02-8 | [2][3] |
| Molecular Formula | C₈H₅ClN₂O | [2][3] |
| Molecular Weight | 180.59 g/mol | [3] |
| Appearance | Crystalline solid | General knowledge |
| Boiling Point | 391.7 ± 22.0 °C (Predicted) | [3] |
| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous solutions.[4] | Based on analogs |
Section 2: Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is the cornerstone of structural verification in organic chemistry. The combined data from NMR, IR, and Mass Spectrometry provide an unambiguous fingerprint of the molecule. While direct spectral data for this specific compound is limited in public literature, a reliable profile can be constructed based on data from structurally similar compounds, such as 5-Chloro-1H-indazole-3-carboxaldehyde.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde, the N-H proton, and the three aromatic protons. The chemical shifts (δ) are highly diagnostic.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH | > 13.0 | Broad Singlet (br s) | The acidic proton on the indazole nitrogen is typically downfield and may exchange with D₂O.[5] |
| CHO | ~ 10.2 | Singlet (s) | The aldehyde proton is highly deshielded and appears as a characteristic singlet.[5] |
| Aromatic CH (H4, H5, H6) | 7.5 - 8.2 | Multiplets (m) | The three protons on the chlorinated benzene ring will exhibit splitting patterns (doublets, triplets) based on their coupling with each other. |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for all eight carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Aldehyde) | ~ 187 | The carbonyl carbon is the most downfield signal.[5] |
| Aromatic C-Cl | ~ 115-120 | The carbon atom directly bonded to chlorine. |
| Aromatic C-H | ~ 113 - 130 | Signals corresponding to the protonated aromatic carbons.[5] |
| Aromatic Quaternary C | ~ 140 - 145 | Bridgehead carbons and the C3 carbon attached to the aldehyde.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3300 | Medium, Broad | Characteristic of the N-H bond in the indazole ring.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=O Stretch (Aldehyde) | 1650 - 1670 | Strong | A very strong and sharp peak, indicative of the conjugated aldehyde carbonyl.[5] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Multiple bands corresponding to the vibrations of the aromatic rings.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the compound, confirming its elemental composition.
-
Low-Resolution MS (LRMS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl). Expect to see two peaks at m/z 180 and 182 in an approximate 3:1 ratio of intensity.
-
High-Resolution MS (HRMS): This technique provides the highly accurate mass, which can be used to confirm the molecular formula.
-
Calculated Exact Mass for C₈H₅³⁵ClN₂O [M-H]⁻: 179.0012.[5]
-
Section 3: Synthesis, Reactivity, and Stability
A deep understanding of the synthesis and chemical behavior of this compound is essential for its application as a synthetic intermediate.
Synthetic Pathway: Nitrosation of Indoles
A robust and common method for preparing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole precursor, in this case, 7-chloroindole.[1][5] This reaction involves the treatment of the indole with an acidic solution of a nitrite salt (e.g., sodium nitrite). The mechanism proceeds through an electrophilic attack on the electron-rich indole ring, followed by a ring-opening and subsequent ring-closure cascade to form the indazole product. This method is advantageous due to its mild conditions and applicability to a range of substituted indoles.[1]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Stability
-
Reactivity: The molecule's reactivity is dominated by the aldehyde group, which is susceptible to nucleophilic attack, oxidation to a carboxylic acid (a common subsequent step in drug synthesis), and reduction to a primary alcohol. The N-H of the indazole ring can be readily alkylated or acylated to introduce further diversity.
-
Stability: The compound is stable under standard laboratory and recommended storage conditions.[6]
-
Incompatibilities: It should be kept away from strong oxidizing agents, which can react with the aldehyde group.[6] Avoid exposure to excessive heat, flames, and sparks.[6]
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. The information below is a summary derived from typical Safety Data Sheets (SDS) for similar compounds.
-
Hazard Identification:
-
Handling Precautions:
-
Storage Conditions:
Section 5: Experimental Protocols
The following generalized protocols are provided as a guide for researchers. Specific quantities and conditions should be optimized based on the scale of the reaction and available laboratory equipment.
Protocol: Synthesis via Nitrosation of 7-Chloroindole
Causality: This protocol is based on the established method of converting indoles to indazole-3-carboxaldehydes.[5][8] The slow, controlled addition of the indole to the pre-formed nitrosating agent at low temperature is critical to minimize side reactions and improve the yield of the desired product.
-
Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (NaNO₂) in a mixture of deionized water and DMF.
-
Acidification: Slowly add 2N hydrochloric acid (HCl) dropwise to the cooled solution while maintaining the temperature at 0°C. Stir for 10-15 minutes.
-
Indole Addition: In a separate flask, dissolve 7-chloroindole in DMF. Using a syringe pump for controlled delivery, add the 7-chloroindole solution to the nitrosating mixture dropwise over a period of 1-2 hours. Maintaining a slow addition rate at 0°C is crucial.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Quench the reaction by pouring the mixture into water. Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel to obtain the pure this compound.
Protocol: Acquiring ¹H NMR Spectrum
Causality: This protocol ensures a high-quality, reproducible NMR spectrum for structural confirmation. The use of a deuterated solvent is necessary to avoid large solvent signals in the spectrum, and a known internal standard (TMS) provides a universal reference point for chemical shifts.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved, using gentle vortexing if necessary.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the structure.
-
Caption: Logical workflow for the analytical characterization of the synthesized compound.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound CAS#: 885519-02-8 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. afgsci.com [afgsci.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 7-Chloro-1H-indazole-3-carbaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide range of biological targets. Among the various functionalized indazoles, 7-Chloro-1H-indazole-3-carbaldehyde stands out as a crucial intermediate, offering a reactive handle for the synthesis of complex molecules with significant therapeutic potential. This guide provides an in-depth overview of its chemical identity, synthesis, and its pivotal role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Compound Identification
Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 885519-02-8 | P&S Chemicals[1] |
| IUPAC Name | This compound | P&S Chemicals[1] |
| Chemical Formula | C₈H₅ClN₂O | P&S Chemicals[1] |
| Molecular Weight | 180.59 g/mol | PubChem |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NN=C2C=O | Inferred from isomeric data |
Synthesis of this compound: A Mechanistic Approach
The synthesis of 1H-indazole-3-carboxaldehydes from substituted indoles via nitrosation is a well-established and efficient method.[2] This approach offers a direct route to the target compound from readily available starting materials.
Conceptual Workflow for the Synthesis of this compound
Caption: Synthetic pathway from 7-chloroindole to this compound.
Detailed Experimental Protocol (Adapted from Petit et al., 2018)
This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles.[2]
Materials:
-
7-Chloroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel (or syringe pump), and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C in an ice bath.
-
Generation of Nitrous Acid: While maintaining the temperature at 0 °C, slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the sodium nitrite solution. Stir the mixture under an inert atmosphere (argon or nitrogen) for 10-15 minutes. The formation of nitrous acid is the critical first step.
-
Indole Addition: In a separate flask, prepare a solution of 7-chloroindole (1 equivalent) in DMF.
-
Slow Addition: Using a syringe pump or a dropping funnel, add the 7-chloroindole solution to the vigorously stirred nitrosating mixture at a very slow rate (e.g., over 2 hours), ensuring the temperature remains at 0 °C. This slow addition is crucial to minimize the formation of dimeric byproducts.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash them sequentially with deionized water (3x) and then with brine (1x) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to yield pure this compound.
Causality Behind Experimental Choices:
-
In situ generation of nitrous acid: Nitrous acid is unstable and is therefore generated immediately before use from a stable salt (sodium nitrite) and a strong acid.
-
Low temperature and slow addition: The reaction of electron-rich indoles with nitrous acid can be highly exothermic and prone to side reactions, such as dimerization and polymerization. Maintaining a low temperature and adding the indole slowly ensures that the concentration of the reactive intermediates is kept low, favoring the desired reaction pathway.
-
Inert atmosphere: While not always strictly necessary, an inert atmosphere can prevent unwanted side reactions with atmospheric oxygen.
The Role of this compound in Drug Discovery
The indazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2] The aldehyde functionality at the 3-position of this compound serves as a versatile synthetic handle for introducing a variety of substituents, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.
The Privileged Indazole Scaffold in Kinase Inhibition
Caption: The indazole core as a key element in kinase inhibitor design.
The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine region of ATP with the hinge region of the kinase active site. The rigid bicyclic structure provides a well-defined platform for orienting substituents into specific pockets of the kinase active site, thereby enhancing potency and selectivity.
Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of diverse libraries of compounds for high-throughput screening. As the quest for more selective and potent kinase inhibitors continues, it is anticipated that this and other substituted indazole-3-carbaldehydes will play an increasingly important role in the development of the next generation of targeted therapies.
References
Foreword: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 7-Chloro-1H-indazole-3-carbaldehyde Derivatives
In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to bind to a wide array of biological targets. The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold.[1][2][3] Its structural rigidity, combined with the capacity for diverse substitutions, has made it a cornerstone in the development of numerous therapeutic agents.[4][5] Indazole-containing molecules have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][6] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this core, underscoring its clinical significance.[3][7]
This guide focuses on a specific, highly versatile subset of this family: derivatives of This compound . The strategic placement of a chlorine atom at the 7-position and a reactive carbaldehyde group at the 3-position provides a rich platform for synthetic elaboration. The aldehyde function, in particular, serves as a critical chemical handle, allowing medicinal chemists to readily generate extensive libraries of carboxamides, carbohydrazides, and other analogues.[8][9][10] This guide will provide an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Synthetic Strategy and Derivatization
The foundation of exploring the biological potential of this compound class lies in a robust and flexible synthetic approach. The this compound core is an ideal starting point for generating chemical diversity.
Core Synthesis: From Indoles to Indazoles
A highly effective method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of corresponding indole precursors. This transformation, conducted under mild acidic conditions, allows for the efficient conversion of both electron-rich and electron-deficient indoles into the desired indazole-3-carbaldehyde scaffold.[10] This approach is favored for its operational simplicity and tolerance of various functional groups.
Derivatization at the C3-Position: A Gateway to Diversity
The true value of the this compound scaffold lies in the reactivity of its C3-aldehyde group. This electrophilic center is readily amenable to a host of classical organic transformations, enabling the synthesis of diverse libraries for structure-activity relationship (SAR) studies.
Section 2: Anticancer Activity
The most extensively studied application of indazole derivatives is in oncology. These compounds interfere with multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Key Mechanisms of Antitumor Action
Derivatives of this compound exert their anticancer effects through several well-defined molecular mechanisms.
-
Protein Kinase Inhibition: This is a predominant mechanism of action. Indazoles are excellent "hinge-binding" fragments that can occupy the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[7][11] Targets include crucial signaling nodes like tyrosine kinases (e.g., VEGFR), serine/threonine kinases (e.g., Aurora kinases), and components of the PI3K/AKT/mTOR pathway.[7][12] Several commercial anticancer drugs, including Axitinib and Pazopanib, are indazole-based kinase inhibitors.[3][7]
-
Induction of Apoptosis: A critical feature of effective anticancer agents is the ability to induce programmed cell death. Indazole derivatives have been shown to trigger the intrinsic apoptotic pathway.[13][14] Mechanistically, this involves increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[13][15] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases like cleaved caspase-3.[13][14]
-
Cell Cycle Arrest & p53/MDM2 Pathway Modulation: By interfering with cell cycle progression, these compounds can halt proliferation. Some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from completing mitosis.[16] Furthermore, specific derivatives can inhibit the interaction between the tumor suppressor p53 and its negative regulator MDM2, leading to p53 stabilization and subsequent apoptosis.[15][16][17]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potent anticancer activity.
-
Substituents at C5-Position: For 1H-indazole-3-amine derivatives, substitutions at the C5 position of the indazole ring are crucial. The presence of a para-fluorine on a phenyl ring at this position appears important for robust antitumor activity.[11]
-
Amide/Amine Substituents at C3-Position: The nature of the substituent attached via an amide or amine linkage at the C3 position profoundly impacts potency. For example, in one study, a derivative (compound 6o) with a 4-(trifluoromethyl)phenyl group showed a potent IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line.[11][15][16] This highlights the importance of electron-withdrawing groups on the terminal phenyl ring.
Data Summary: In Vitro Antiproliferative Activity
The following table summarizes the cytotoxic potential of representative indazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 2f | 4T1 (Breast) | 0.23 | 6-(4-aminophenyl) at C3 | [13][14] |
| 2f | A549 (Lung) | 0.44 | 6-(4-aminophenyl) at C3 | [14] |
| 6o | K562 (Leukemia) | 5.15 | 1H-indazole-3-amine core | [15][16][18] |
| 6o | A549 (Lung) | 14.86 | 1H-indazole-3-amine core | [16] |
| 6q | K562 (Leukemia) | 5.61 | 2,4-difluoro substituent | [11] |
| 5k | Hep-G2 (Hepatoma) | 3.32 | Mercapto acetamide derivative | [11] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Seed human cancer cells (e.g., K562, A549, PC-3, Hep-G2) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15][18]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control like 5-Fluorouracil.[18] Incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have emerged as promising anti-inflammatory agents, primarily through their modulation of the arachidonic acid cascade.
Mechanism of Anti-inflammatory Action
-
Cyclooxygenase (COX) Inhibition: The primary anti-inflammatory mechanism for many indazoles is the inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[19] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[20]
-
Inhibition of Pro-inflammatory Cytokines: Indazole derivatives can significantly suppress the production and release of pro-inflammatory cytokines. Studies have shown a concentration-dependent inhibition of key mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[19] For example, 6-nitroindazole demonstrated an IC50 value of 100.75 μM for the inhibition of IL-1β, comparable to the standard drug dexamethasone.[19]
-
ROS and Inflammasome Inhibition: Related indole-3-carbaldehyde structures have been shown to alleviate inflammation by inhibiting the production of reactive oxygen species (ROS) and preventing the activation of the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses.[21]
Data Summary: In Vitro Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [19] |
| Indazole | IL-1β Inhibition | 120.59 | [19] |
| Dexamethasone | IL-1β Inhibition | 102.23 | [19] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method to determine the COX-1/COX-2 inhibitory activity of test compounds.
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Compound Incubation: Add the test compounds (dissolved in DMSO) at various concentrations to the wells. Incubate with the respective enzyme (COX-1 or COX-2) for 15 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Quantify Prostaglandin: After a set time (e.g., 10 minutes), stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA (Enzyme Immunoassay) kit.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Section 4: Antimicrobial and Antiparasitic Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The indazole scaffold has proven to be a valuable template for this purpose.
Spectrum of Activity
-
Antibacterial and Antifungal Effects: Indazole derivatives have demonstrated a broad spectrum of activity.[1] Modifications of the core, such as the synthesis of indole-3-aldehyde hydrazones, have yielded compounds with significant activity against bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Candida albicans.[22][23] The introduction of other heterocyclic rings, like 1,2,4-triazole, can further enhance this activity.[24]
-
Antiparasitic Potential: Notably, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[25][26] In studies against three Leishmania species (L. infantum, L. tropica, and L. major), several derivatives exhibited strong to moderate activity, particularly against L. infantum.[25] This highlights the potential of the chloro-indazole scaffold in developing treatments for neglected tropical diseases.
Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazoles | S. aureus (MRSA) | 3.9 - 7.8 | [22] |
| Indolylbenzo[d]imidazoles | C. albicans | 3.9 | [22] |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Moderate to Strong Activity | [25] |
| Indole hydrazones | S. aureus (MRSA) | 6.25 - 100 | [23] |
Note: MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A growth indicator like resazurin may be used to aid visualization.
Section 5: Conclusion and Future Perspectives
The derivatives of this compound represent a privileged and highly adaptable scaffold in medicinal chemistry. The strategic positioning of the chloro and carbaldehyde groups provides a robust platform for generating diverse molecular architectures with a wide range of biological activities. The compelling data in oncology, inflammation, and infectious diseases underscore the therapeutic potential of this compound class.
Future research should be directed towards several key areas:
-
Lead Optimization: Promising "hit" compounds identified from initial screens require further optimization to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
-
Elucidation of Novel Targets: While kinase inhibition is a well-established mechanism, further studies are needed to identify novel biological targets and pathways modulated by these derivatives.
-
In Vivo Validation: Compounds demonstrating high in vitro potency must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The systematic exploration of the chemical space around the this compound core will undoubtedly continue to yield novel candidates for the treatment of human disease.[26]
References
- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jocpr.com [jocpr.com]
- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 18. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. turkjps.org [turkjps.org]
- 25. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
A Spectroscopic and Structural Elucidation of 7-Chloro-1H-indazole-3-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic signature of 7-Chloro-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, the indazole core is prevalent in a range of pharmacologically active agents, particularly kinase inhibitors.[1] The strategic placement of a chloro substituent and a reactive carbaldehyde group offers a versatile scaffold for the synthesis of diverse molecular libraries.
Molecular Structure and Key Features
This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core. The key structural features include:
-
A pyrazole ring fused to a benzene ring.
-
A chlorine atom substituted at the 7-position of the benzene ring.
-
A carbaldehyde (formyl) group at the 3-position of the pyrazole ring.
The presence of the N-H proton on the pyrazole ring allows for tautomerism, though the 1H-indazole tautomer is generally the more stable form. The electron-withdrawing nature of both the chlorine atom and the carbaldehyde group significantly influences the electronic environment of the entire ring system, which is reflected in its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known data for 5-Chloro-1H-indazole-3-carbaldehyde and the parent 1H-indazole-3-carboxaldehyde.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, and the three aromatic protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and aldehyde groups, as well as the anisotropic effects of the aromatic rings.
Predicted ¹H NMR Data (in Acetone-d₆, 300 MHz)
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) | Rationale for Prediction |
| 1-H (NH) | ~13.5 (broad singlet) | br s | - | The acidic N-H proton of indazoles typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and the aromatic nature of the ring. This is consistent with the observed shift for the 5-chloro isomer (~13.28 ppm).[1] |
| 3-CHO | ~10.2 | s | - | The aldehyde proton is highly deshielded and appears as a sharp singlet. Its chemical shift is expected to be very similar to that of the 5-chloro isomer (10.19 ppm).[1] |
| H-4 | ~8.1 | d | ~8.0 | This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-5. |
| H-5 | ~7.3 | t | ~7.5 | This proton is coupled to both H-4 and H-6, resulting in a triplet. Its chemical shift will be influenced by the adjacent chloro group at position 7. |
| H-6 | ~7.6 | d | ~7.0 | This proton is coupled to H-5, appearing as a doublet. The deshielding effect of the adjacent chlorine at C-7 will likely shift it slightly downfield compared to the unsubstituted analog. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Data (in Acetone-d₆, 75 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Rationale for Prediction |
| C=O (Aldehyde) | ~187 | The carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift. This is consistent with the 5-chloro isomer (187.5 ppm).[1] |
| C-3 | ~145 | The carbon bearing the aldehyde group is expected to be significantly downfield due to the attachment of the electronegative oxygen and nitrogen atoms. |
| C-3a | ~141 | This is the bridgehead carbon atom shared by both rings. |
| C-4 | ~123 | This carbon is expected to be in the typical aromatic region. |
| C-5 | ~129 | The chemical shift of this carbon will be influenced by the neighboring chloro- and amino- functionalities of the fused rings. |
| C-6 | ~122 | This carbon is ortho to the carbon bearing the chlorine atom. |
| C-7 | ~130 | The carbon directly attached to the chlorine atom will be deshielded. |
| C-7a | ~114 | This is the other bridgehead carbon, typically found at a more upfield position in the aromatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted based on the characteristic absorptions of indazoles and aromatic aldehydes.
Predicted IR Data (neat, cm⁻¹)
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Rationale for Prediction |
| ~3250 | N-H Stretch | The N-H stretching vibration in indazoles typically appears as a broad band in this region, consistent with the 5-chloro isomer (3243 cm⁻¹).[1] |
| ~1660 | C=O Stretch (Aldehyde) | The carbonyl stretch of an aromatic aldehyde is very strong and sharp, expected in this region. The 5-chloro isomer shows this band at 1659 cm⁻¹.[1] |
| ~1600, ~1450 | C=C Stretch (Aromatic) | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |
| ~1100 | C-Cl Stretch | The carbon-chlorine stretching vibration is expected in this region of the fingerprint. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale for Prediction |
| [M]⁺ | 180/182 | The molecular ion peak will show a characteristic isotopic pattern for a compound containing one chlorine atom, with the M+2 peak having approximately one-third the intensity of the M peak. The calculated exact mass for C₈H₅ClN₂O is 180.0141. |
| [M-H]⁺ | 179/181 | Loss of a hydrogen atom is a common fragmentation pathway. |
| [M-CHO]⁺ | 151/153 | Loss of the formyl radical (CHO) is a characteristic fragmentation of aldehydes. |
| [M-Cl]⁺ | 145 | Loss of the chlorine atom. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of substituted 1H-indazole-3-carboxaldehydes, adapted from established literature procedures.[1]
Synthesis: Nitrosation of Substituted Indoles
A common and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole derivative.[1]
Step-by-Step Methodology:
-
A solution of sodium nitrite (NaNO₂) in deionized water and DMF is cooled to 0 °C.
-
Hydrochloric acid (HCl) is added slowly to the solution, and the mixture is kept under an inert atmosphere (e.g., argon) for 10 minutes to generate the nitrosating agent.
-
A solution of the starting indole (in this case, 7-chloroindole) in DMF is then added slowly to the reaction mixture at 0 °C over a period of several hours using a syringe pump.
-
After the addition is complete, the reaction is allowed to stir at room temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure 1H-indazole-3-carboxaldehyde.
Spectroscopic Characterization Workflow
The following workflow outlines the standard procedures for obtaining the spectroscopic data.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, a comprehensive understanding of its NMR, IR, and MS characteristics has been established. The provided experimental framework offers a solid foundation for the synthesis and characterization of this and other similar indazole derivatives. This information is intended to be a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the unambiguous identification and further utilization of this important chemical entity.
References
An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Chloro-1H-indazole-3-carbaldehyde
Foreword: The Privileged Indazole Scaffold and the Promise of 7-Chloro-1H-indazole-3-carbaldehyde
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, potent antitumor effects.[2][3] This versatility has led to the development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which feature the indazole core.[1] this compound, the subject of this guide, is a key synthetic intermediate for crafting more complex, biologically active molecules.[4][5] Although direct and extensive research on the specific therapeutic targets of this particular carbaldehyde is limited, its structural features, combined with the vast body of knowledge on analogous indazole-containing compounds, allow us to formulate well-grounded hypotheses regarding its potential biological targets. This guide will provide a comprehensive exploration of these potential targets, the underlying scientific rationale, and the experimental workflows required for their validation.
Hypothesized Therapeutic Targets and Mechanisms of Action
Based on extensive structure-activity relationship (SAR) studies of the indazole scaffold, we can project several high-probability therapeutic targets for this compound and its derivatives.[2] The primary mechanism of action for many bioactive indazoles is the inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling and are often dysregulated in diseases like cancer.[5]
Protein Kinase Inhibition: A Primary Avenue of Investigation
The indazole ring system is a highly effective pharmacophore for targeting the ATP-binding pocket of various protein kinases. The specific substitution pattern on the indazole core dictates the selectivity and potency of inhibition.
-
p21-Activated Kinase 1 (PAK1): Aberrant activation of PAK1 is strongly linked to tumor progression, making it a compelling target for anticancer therapies.[6] The 1H-indazole-3-carboxamide scaffold, a direct derivative of our lead compound, has been identified as a potent and selective inhibitor of PAK1.[6][7] It is hypothesized that this compound, or its carboxamide derivatives, would exhibit inhibitory activity against PAK1. The chloro- substitution at the 7-position may influence the compound's interaction with the kinase's active site.
-
Fibroblast Growth Factor Receptors (FGFRs): Several series of 1H-indazole derivatives have been developed as potent inhibitors of FGFR kinases, which are implicated in various cancers.[2][8] The indazole core is crucial for binding to the hinge region of the kinase domain.
-
Epidermal Growth Factor Receptor (EGFR): Indazole analogues have been designed as irreversible and mutant-selective EGFR inhibitors, particularly for non-small cell lung cancer (NSCLC) cell lines.[2]
-
Other Potential Kinase Targets: The indazole scaffold has also been incorporated into inhibitors of Bcr-Abl, Extracellular signal-regulated kinases (ERK1/2), and Glycogen Synthase Kinase 3β (GSK-3β).[2][8][9]
The following diagram illustrates the central role of kinase inhibition in the potential therapeutic action of indazole derivatives.
Caption: Hypothesized Kinase Inhibition Pathway.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
IDO1 is an immunosuppressive enzyme that is often overexpressed in tumors, helping them evade the immune system. The 1H-indazole structure has been identified as a novel and potent pharmacophore for IDO1 inhibition.[2] Docking studies suggest that the indazole motif interacts effectively with the heme ferrous ion and hydrophobic pockets of the enzyme.[2]
Other Potential Non-Kinase Targets
The versatility of the indazole scaffold extends beyond kinase and IDO1 inhibition. Other potential targets include:
-
Estrogen Receptor (ER): Certain 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs), with potential applications in breast cancer treatment.[2]
-
Carbonic Anhydrases (CAs): Indazole derivatives have been explored as inhibitors of CAs, which are involved in various physiological and pathological processes.[8]
-
Lactoperoxidase: Some indazole derivatives have shown inhibitory effects on this antimicrobial enzyme.[10]
-
Thymidine Phosphorylase: Indazole-based thiadiazole hybrids have demonstrated inhibitory activity against this enzyme, which is involved in pyrimidine metabolism.[11]
Experimental Validation of Therapeutic Targets
A systematic approach is required to validate the hypothesized therapeutic targets of this compound. The following experimental workflow outlines the key steps.
Caption: Target Validation Workflow.
Detailed Experimental Protocols
1. Synthesis of 1H-Indazole-3-carboxamide Derivatives
Since the carbaldehyde is a reactive intermediate, converting it to more stable carboxamide derivatives is a crucial first step for biological evaluation.
-
Step 1: Oxidation of this compound to the Carboxylic Acid:
-
Dissolve this compound in a suitable solvent mixture (e.g., t-butanol and water).
-
Add an oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Quench the reaction, acidify the aqueous layer to precipitate the carboxylic acid, and collect by filtration.
-
-
Step 2: Amide Coupling:
-
Dissolve the resulting 7-Chloro-1H-indazole-3-carboxylic acid in an anhydrous polar aprotic solvent like DMF.
-
Add a coupling agent system, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), to activate the carboxylic acid.
-
Add the desired amine (e.g., ammonia for the primary carboxamide, or a substituted amine for further derivatization).
-
Stir the reaction at room temperature until completion.
-
Purify the final product by column chromatography.
-
2. In Vitro Kinase Inhibition Assay (Example: PAK1)
The inhibitory activity against a specific kinase can be determined using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.
-
Principle: This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Procedure:
-
Prepare a reaction mixture containing the kinase (e.g., PAK1), a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.
-
Add serial dilutions of the test compound (7-Chloro-1H-indazole-3-carboxamide derivative) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
3. Cellular Proliferation Assay
The anti-proliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines.[12][13]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth.
-
Quantitative Data from Analogous Compounds
| Compound Class | Target | Assay | IC₅₀ Value | Reference |
| 1H-Indazole Amide Derivatives | ERK1/2 | Enzymatic | 9.3 ± 3.2 nM | [2] |
| 1H-Indazole Amide Derivatives | HT29 Cell Line | Cellular | 0.9 ± 0.1 µM | [2] |
| 1H-Indazol-3-amine Derivatives | Bcr-AblWT | Enzymatic | 0.014 µM | [2] |
| 1H-Indazol-3-amine Derivatives | K562 Leukemia Cells | Cellular | 6.50 µM | [2] |
| 1H-Indazole Derivatives | EGFRT790M | Enzymatic | 5.3 nM | [2] |
| 1H-Indazole-3-amine Derivatives | K562 Cell Line | Cellular | 5.15 µM | [12][13][14] |
Conclusion and Future Directions
This compound is a promising starting point for the development of novel therapeutic agents. Based on the extensive research on the indazole scaffold, it is highly probable that derivatives of this compound will exhibit potent inhibitory activity against various protein kinases and other therapeutically relevant targets. The immediate focus of future research should be on the synthesis of a library of derivatives, particularly 1H-indazole-3-carboxamides, and their systematic evaluation in a panel of biochemical and cell-based assays. Positive hits from these initial screens should then be subjected to more in-depth mechanistic studies to elucidate their precise mode of action. This structured approach will pave the way for the potential development of novel, indazole-based therapeutics for a range of diseases, most notably cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-1H-indazole-3-carbaldehyde has emerged as a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the PARP inhibitor Niraparib. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving applications of this important heterocyclic compound. We will delve into the historical context of indazole synthesis, detail modern and efficient synthetic protocols for this compound, and discuss its broader utility in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the chemistry of this versatile molecule.
Introduction: The Indazole Core and Its Significance
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] First described by Emil Fischer, indazoles are relatively rare in nature but have been extensively explored in synthetic chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural versatility of the indazole ring allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.
This compound (CAS No. 885519-02-8) represents a strategically functionalized indazole derivative.[3] The presence of a chlorine atom at the 7-position and a reactive carbaldehyde group at the 3-position makes it a highly valuable intermediate for the construction of more complex molecules. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the indazole ring system, while the aldehyde group serves as a versatile handle for a variety of chemical transformations.
Historical Perspective and Discovery
The definitive "discovery" of this compound is not marked by a single seminal publication but rather its emergence as a critical intermediate in the patent literature, particularly in the context of synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors. Its significance grew with the development of Niraparib, an orally active PARP inhibitor.[4] The synthesis of Niraparib and its intermediates is detailed in several patents, which implicitly document the preparation of this compound as a necessary precursor.[4][5]
The synthesis of the indazole core itself has a rich history, with numerous methods developed over the years.[2] These methods often involve the cyclization of appropriately substituted benzene derivatives. A particularly relevant and modern approach for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of indoles, a transformation that has been optimized to provide high yields under mild conditions.[6]
Synthesis of this compound: A Modern Approach
A highly efficient and general method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indoles. This approach, optimized by Chevalier et al. in 2018, provides direct access to the target molecule from commercially available 7-chloroindole.[6]
Reaction Mechanism
The reaction proceeds through the formation of a nitroso-intermediate from the indole starting material, followed by a ring-opening and subsequent recyclization to form the indazole-3-carbaldehyde. The optimized conditions, involving the slow addition of the indole to the nitrosating agent in a slightly acidic environment, are crucial for minimizing the formation of dimeric byproducts and achieving high yields.[6]
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol: Nitrosation of 7-Chloroindole
The following protocol is adapted from the optimized procedure described by Chevalier et al. for the synthesis of 1H-indazole-3-carboxaldehydes.[6]
Materials:
-
7-Chloroindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Syringe pump
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0°C.
-
Slowly add 2N aqueous hydrochloric acid (2.7 equivalents) to the solution and stir for 10 minutes at 0°C to generate the nitrosating agent.
-
In a separate flask, prepare a solution of 7-chloroindole (1 equivalent) in DMF.
-
Using a syringe pump, add the 7-chloroindole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting material (7-chloroindole) and the appearance of the product spot. The final product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O[3] |
| Molecular Weight | 180.59 g/mol [7] |
| CAS Number | 885519-02-8[3] |
| Appearance | Predicted to be a solid |
Predicted Spectroscopic Data:
¹H NMR (Predicted, in DMSO-d₆):
-
~14.2 ppm (br s, 1H): N-H proton of the indazole ring.
-
~10.2 ppm (s, 1H): Aldehyde proton (-CHO).
-
~8.1 ppm (d, 1H): Aromatic proton (H4).
-
~7.7 ppm (d, 1H): Aromatic proton (H6).
-
~7.4 ppm (t, 1H): Aromatic proton (H5).
¹³C NMR (Predicted, in DMSO-d₆):
-
~187 ppm: Aldehyde carbonyl carbon (C=O).
-
~143-110 ppm: Aromatic carbons of the indazole ring.
Infrared (IR) Spectroscopy (Predicted, KBr):
-
~3200-3400 cm⁻¹: N-H stretching vibration.
-
~1670-1690 cm⁻¹: C=O stretching vibration of the aldehyde.
-
~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~750-850 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS) (Predicted, ESI):
-
m/z: 181.01 (M+H)⁺, 179.01 (M-H)⁻. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
Applications in Drug Discovery and Medicinal Chemistry
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the PARP inhibitor, Niraparib .[4]
Caption: The central role of this compound in the synthesis of Niraparib.
Beyond its role in Niraparib synthesis, the corresponding carboxylic acid, 7-chloro-1H-indazole-3-carboxylic acid, has been identified as an intermediate for the development of protein kinase B (Akt) inhibitors, suggesting a broader potential for this scaffold in oncology and other therapeutic areas.[9][10] The aldehyde functionality of the title compound allows for a wide range of chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Condensation reactions: To form imines, oximes, and hydrazones, which can be further modified.
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to amides and esters.
This versatility makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound has transitioned from a relatively obscure chemical intermediate to a cornerstone in the synthesis of modern therapeutics. Its history is intertwined with the development of potent PARP inhibitors, and its synthetic accessibility has been significantly enhanced by modern organic chemistry methods. The reactive handles on this molecule ensure its continued relevance in the exploration of new chemical space for drug discovery. This technical guide has provided a comprehensive overview of its discovery, synthesis, and applications, intended to empower researchers and scientists in their pursuit of novel and effective medicines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. US11629137B2 - Methods of manufacturing of niraparib - Google Patents [patents.google.com]
- 3. pschemicals.com [pschemicals.com]
- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. molecularinfo.com [molecularinfo.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Page loading... [guidechem.com]
- 10. chemimpex.com [chemimpex.com]
reactivity and stability of the aldehyde group in 7-Chloro-1H-indazole-3-carbaldehyde
An In-Depth Technical Guide to the Reactivity and Stability of the Aldehyde Group in 7-Chloro-1H-indazole-3-carbaldehyde
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a reactive aldehyde group appended to a chloro-substituted indazole scaffold, renders it an exceptionally versatile precursor for the synthesis of diverse compound libraries. The indazole nucleus is a privileged structure found in numerous kinase inhibitors and other therapeutic agents, making a deep understanding of its derivatives essential for drug discovery professionals.[1][2][3][4] This technical guide provides a comprehensive analysis of the reactivity and stability of the aldehyde functionality in this compound. We will dissect the electronic factors governing its chemical behavior, provide detailed experimental protocols for its key transformations—including nucleophilic additions, oxidations, reductions, and condensations—and discuss its stability profile. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling the strategic design and execution of synthetic routes to novel and potent bioactive molecules.
Introduction: The Strategic Importance of the Indazole Scaffold
The 1H-indazole ring system is a cornerstone of contemporary drug design, celebrated for its ability to form critical hydrogen bond interactions with protein targets, particularly kinases.[1][3] Its derivatives have been successfully developed into marketed drugs and clinical candidates for treating a range of diseases, most notably cancer.[4] The aldehyde group at the 3-position of the indazole ring is a versatile synthetic handle, providing a gateway to a multitude of functional groups and molecular complexities.[5][6] The presence of a chlorine atom at the 7-position further modulates the molecule's electronic properties and provides an additional vector for potential derivatization, making this compound a highly valuable and strategic intermediate in synthetic workflows.
Molecular Structure and Electronic Properties
The reactivity of the aldehyde group in this compound is not governed in isolation. It is profoundly influenced by the cumulative electronic effects of the bicyclic indazole ring and the chloro-substituent.
The Indazole Ring System
The 1H-indazole ring is an aromatic system composed of a fused benzene and pyrazole ring. It exhibits tautomerism, with the 1H-indazole form being more thermodynamically stable than the 2H-indazole form.[4] The ring system's electronic nature is complex; the pyrrole-like nitrogen (N1) is electron-donating through resonance, while the pyridine-like nitrogen (N2) is electron-withdrawing through induction. This intricate electronic interplay influences the entire molecule.
Cumulative Influence of Substituents on the Aldehyde Carbonyl
The electrophilicity of the aldehyde's carbonyl carbon is the primary determinant of its reactivity towards nucleophiles. In this compound, this electrophilicity is significantly enhanced by two key factors:
-
Inductive Electron Withdrawal (-I Effect): Both the nitrogen atoms of the indazole ring and the chlorine atom at the C7 position are highly electronegative. They exert a strong inductive pull on the electron density of the aromatic system, which is relayed to the C3-aldehyde group.
-
Mesomeric Electron Withdrawal (-M Effect): The entire indazole ring system, acting in concert with the aldehyde group, creates a conjugated system that can delocalize electron density, further polarizing the C=O bond.
This combination of powerful electron-withdrawing effects makes the carbonyl carbon of this compound significantly more electrophilic, and therefore more reactive, than that of simple benzaldehyde.[7][8]
Caption: Electronic effects enhancing aldehyde reactivity.
Reactivity of the Aldehyde Group
The enhanced electrophilicity of the aldehyde group makes it a hub for a wide range of chemical transformations. The following sections detail the most pertinent reactions for drug discovery applications.
Nucleophilic Addition Reactions
This is a cornerstone reaction for aldehydes. Strong nucleophiles attack the carbonyl carbon directly, followed by protonation of the resulting alkoxide intermediate. Weaker nucleophiles often require acid catalysis to activate the carbonyl group via protonation.[9]
Caption: General mechanism of nucleophilic addition.
Condensation Reactions: Imine (Schiff Base) Formation
Condensation with primary amines to form imines is a crucial transformation for generating molecular diversity. This reaction is typically catalyzed by a weak acid. The resulting imines can be further reduced to stable secondary amines (see Section 3.3).
Experimental Protocol: Imine Synthesis (Adapted from Analogous Systems) [10]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as ethanol or methanol (10 mL).
-
Reagent Addition: Add the desired primary amine (1.1 mmol, 1.1 equiv) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or reflux for 2-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The imine product may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Reductive Amination
This powerful two-step, one-pot reaction first forms an imine intermediate (as in 3.2), which is then reduced in situ to a secondary amine. This is one of the most robust methods for forming C-N bonds in medicinal chemistry.
Caption: Experimental workflow for reductive amination.
Oxidation to the Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding 7-chloro-1H-indazole-3-carboxylic acid, a key intermediate for forming amides, esters, and other acid derivatives. The choice of oxidant is critical to avoid unwanted side reactions on the electron-rich indazole ring. The Pinnick oxidation is an excellent choice due to its mild conditions and high selectivity for aldehydes.
Experimental Protocol: Pinnick Oxidation (Adapted from 7-Methyl Analog) [11][12]
-
Setup: Dissolve this compound (1.0 mmol, 1.0 equiv) in a 2:1 mixture of tert-butanol and water (15 mL).
-
Reagent Addition: Add 2-methyl-2-butene (5.0 mmol, 5.0 equiv) to the solution, which acts as a chlorine scavenger.
-
Oxidant Preparation: In a separate flask, dissolve sodium chlorite (NaClO₂, 4.0-5.0 equiv) in water (5 mL).
-
Reaction: Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature. Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Workup & Isolation: Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.
Reduction to the Alcohol
Reduction of the aldehyde yields (7-chloro-1H-indazol-3-yl)methanol, a useful intermediate for ether synthesis or as a precursor for halogenation. Sodium borohydride (NaBH₄) is a mild and convenient reagent for this transformation.
Experimental Protocol: NaBH₄ Reduction
-
Setup: Dissolve this compound (1.0 mmol, 1.0 equiv) in methanol or ethanol (10 mL) in a flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 mmol, 1.5 equiv) portion-wise, controlling any effervescence.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Workup & Isolation: Carefully add water to quench the excess NaBH₄. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the alcohol product.
Stability Profile
Understanding the stability of a building block is crucial for its reliable use and storage.
| Condition | Stability Assessment | Rationale and Key Considerations |
| Thermal | Moderately Stable | As a solid, the compound is expected to be stable at ambient temperatures. However, prolonged heating, especially in solution, may lead to decomposition or side reactions. |
| Acidic pH | Potential for Instability | Strong acidic conditions can lead to protonation of the indazole nitrogen atoms, potentially altering reactivity or leading to degradation over time. |
| Basic pH | Caution Advised | Strong bases can deprotonate the N1-H of the indazole ring, forming an anion that could participate in side reactions. Aldehydes lacking an α-hydrogen are susceptible to the Cannizzaro reaction under strong basic conditions, though this is less common for heterocyclic aldehydes. |
| Air/Light | Generally Stable | Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid over long periods. Storage in a well-sealed container, protected from light, is recommended. |
Recommended Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Conclusion
This compound is a high-potential synthetic intermediate whose reactivity is dominated by the electronically activated aldehyde group. The powerful electron-withdrawing nature of the chloro-substituted indazole core renders the aldehyde highly susceptible to nucleophilic attack, making it an ideal substrate for a wide array of transformations including reductive amination, condensation reactions, oxidation, and reduction. While generally stable under standard laboratory conditions, care should be taken to avoid strongly acidic or basic environments. A thorough understanding of these chemical properties, as detailed in this guide, empowers researchers to effectively harness this molecule's synthetic potential in the pursuit of novel therapeutics.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Solubility Profile of 7-Chloro-1H-indazole-3-carbaldehyde: A Technical Guide for Laboratory Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Chloro-1H-indazole-3-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research and drug development. Due to the limited availability of direct experimental solubility data, this document synthesizes information from physicochemical property predictions, structural analogy to similar molecules, and established methodologies for solubility determination. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical experimental protocols to effectively handle and utilize this compound in a laboratory setting.
Introduction to this compound
This compound is a substituted indazole derivative. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities.[1] Understanding the solubility of this specific analog is crucial for its application in high-throughput screening, formulation development, and various biological assays. The presence of a chlorine atom, an aldehyde group, and the indazole ring system all contribute to its overall physicochemical properties and, consequently, its solubility in different solvent systems.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting the compound's behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | P&S Chemicals[1] |
| Molecular Weight | 180.59 g/mol | ChemicalBook[2] |
| Predicted Boiling Point | 391.7 ± 22.0 °C | ChemicalBook[2] |
| Predicted Density | 1.521 ± 0.06 g/cm³ | ChemicalBook[2] |
| Appearance | Solid (predicted) | N/A |
Predicted Solubility Profile
Based on the structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made. The molecule possesses both polar (indazole ring, carbaldehyde) and non-polar (chlorinated benzene ring) characteristics, suggesting a nuanced solubility profile.
Key Structural Features Influencing Solubility:
-
Indazole Ring: The bicyclic aromatic system with two nitrogen atoms can participate in hydrogen bonding, contributing to solubility in polar solvents.
-
Carbaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.
-
Chloro Substituent: The chlorine atom is electron-withdrawing and increases the lipophilicity of the molecule, which may favor solubility in less polar organic solvents.
Predicted Solubility in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of hydrogen bond donors and acceptors suggests that this compound will likely exhibit low to moderate solubility in polar protic solvents. Complete dissolution in water is expected to be poor. The structurally similar compound, indole-3-carboxaldehyde, is reported to be insoluble in water.[3]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are excellent at solvating polar molecules. It is highly probable that this compound will demonstrate good solubility in polar aprotic solvents like DMSO and DMF. Indole-3-carboxaldehyde shows good solubility in these solvents, at approximately 30 mg/mL.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the indazole ring and the carbaldehyde group, the compound is expected to have very low solubility in non-polar solvents.
A summary of the predicted solubility is provided in Table 2.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding, but overall molecule has significant non-polar character. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and ability to solvate polar functional groups. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low | "Like dissolves like" principle; the compound's polarity is too high for significant interaction with non-polar solvents. |
Experimental Determination of Solubility
For accurate and quantitative solubility data, experimental determination is essential. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound, particularly for those with low solubility.[5]
Shake-Flask Method Protocol
This protocol outlines the steps for determining the solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered at equilibrium when the concentration of the dissolved compound in the supernatant does not change over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.
-
Experimental Workflow Diagram
Caption: Shake-flask solubility determination workflow.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
The Strategic Blueprint: A Technical Guide to 7-Chloro-1H-indazole-3-carbaldehyde and its Analogs in Modern Drug Discovery
Abstract
The indazole nucleus represents one of the most vital heterocyclic scaffolds in medicinal chemistry, consistently serving as the foundation for numerous therapeutic agents.[1] This guide provides an in-depth technical review of 7-Chloro-1H-indazole-3-carbaldehyde, a key intermediate whose strategic functionalization unlocks a vast chemical space for drug discovery. We will dissect its synthesis, explore the reactivity of its critical aldehyde handle, and analyze the structure-activity relationships (SAR) of its derivatives, particularly the indazole-3-carboxamides, which have shown significant promise as potent and selective modulators of challenging biological targets like protein kinases and ion channels. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of next-generation therapeutics.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazole, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug design.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to effectively mimic endogenous ligands and interact with the active sites of various biological targets. This has led to the development of indazole-based drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer properties.[1][2]
The true synthetic power of the indazole scaffold is often unlocked through substitution at the 3-position. The introduction of a carbaldehyde group, as seen in our core molecule, this compound, provides a highly versatile chemical handle. This aldehyde is not merely a passive feature; it is an active participant in chemical synthesis, readily undergoing transformations into a diverse array of functional groups, enabling the systematic exploration of structure-activity relationships.
Synthesis of the Core Scaffold: this compound
The most direct and efficient route to 1H-indazole-3-carbaldehydes involves the nitrosation of the corresponding indole precursor.[3] This transformation is remarkable for its mild conditions and tolerance for a wide range of functional groups on the indole ring, making it applicable to both electron-rich and electron-deficient systems.[4]
The reaction proceeds via the formation of a nitrosating agent in situ from sodium nitrite (NaNO₂) and a mineral acid like HCl. The indole then undergoes electrophilic attack, leading to a cascade of reactions that ultimately results in the formation of the indazole-3-carbaldehyde. A critical parameter for success, especially with reactive indoles, is the slow addition of the indole solution to the nitrosating mixture to prevent dimerization and other side reactions.[3]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the optimized procedure for the nitrosation of indoles.[3][5]
Materials:
-
7-Chloro-1H-indole
-
Sodium nitrite (NaNO₂)
-
2 N Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equivalents, e.g., 8 mmol) in a mixture of deionized water and DMF. Cool the solution to 0°C in an ice bath.[6]
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the cooled solution. Stir the resulting mixture at 0°C for 10 minutes.[6]
-
Addition of Indole: In a separate flask, prepare a solution of 7-Chloro-1H-indole (1 equivalent, e.g., 1 mmol) in DMF.
-
Using a syringe pump, add the 7-chloro-indole solution to the nitrosating mixture at 0°C over a period of 2 hours. This slow addition is crucial to minimize side-product formation.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate. Combine the organic layers and wash sequentially with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Physicochemical Properties
A clear understanding of the core molecule's properties is fundamental for its application in synthesis and drug design.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 885519-02-8 | [7] |
| Molecular Formula | C₈H₅ClN₂O | [7] |
| Molecular Weight | 180.59 g/mol | [7] |
| Boiling Point | 391.7±22.0 °C (Predicted) |
Chemical Reactivity and Derivatization: The Aldehyde as a Synthetic Linchpin
The aldehyde at the 3-position is the gateway to a vast library of analogs. Its reactivity allows for precise and predictable modifications, which are essential for tuning the pharmacological profile of the resulting compounds.
-
Oxidation to Carboxylic Acid: The most common and arguably most important transformation is the oxidation of the aldehyde to a carboxylic acid. The Pinnick oxidation, using sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene, is a mild and efficient method for this conversion, setting the stage for amide bond formation.[6]
-
Amide Coupling: The resulting 7-chloro-1H-indazole-3-carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of 1H-indazole-3-carboxamides. This is the most widely explored derivatization for generating biologically active molecules from this scaffold.
-
Reductive Amination: The aldehyde can directly react with primary or secondary amines to form an imine, which can then be reduced in situ (e.g., with sodium triacetoxyborohydride) to yield substituted amines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These classic reactions allow for the extension of the carbon chain at the 3-position, forming alkenes which can be further functionalized.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 885519-02-8 [m.chemicalbook.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 7-Chloro-1H-indazole-3-carbaldehyde
Introduction: The Significance of 7-Chloro-1H-indazole-3-carbaldehyde in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] Specifically, 3-substituted indazoles are of paramount importance, with the aldehyde functionality at the C3 position serving as a versatile synthetic handle for further molecular elaboration. This compound is a key building block for the synthesis of potent kinase inhibitors and other targeted therapeutics. The presence of the chlorine atom at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, often enhancing binding affinity and metabolic stability.
This application note provides a comprehensive and detailed protocol for the synthesis of this compound starting from the readily available 7-chloro-1H-indazole. Direct formylation at the C3 position of the indazole ring is known to be challenging. Therefore, this protocol employs a robust three-step strategy involving the protection of the indazole nitrogen, regioselective formylation at the C3 position, and subsequent deprotection to yield the desired product.
Synthetic Strategy Overview
The synthetic approach is designed to overcome the inherent difficulties of direct C3-functionalization of the indazole core. The strategy is divided into three main stages:
-
N-Protection: The acidic proton on the indazole nitrogen is replaced with a bulky triisopropylsilyl (TIPS) protecting group. This enhances the solubility of the starting material in organic solvents and, more importantly, facilitates the subsequent regioselective deprotonation at the C3 position.
-
C3-Formylation: The N-protected indazole undergoes regioselective lithiation at the C3 position using a strong organolithium base at low temperature. The resulting organolithium intermediate is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.
-
Deprotection: The TIPS protecting group is selectively removed under mild conditions using a fluoride source to afford the final product, this compound.
Experimental Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 7-Chloro-1H-indazole | ≥98% | Commercially Available |
| Triisopropylsilyl chloride (TIPSCl) | ≥98% | Commercially Available |
| Imidazole | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride | Prepared in-house | |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available |
Safety Precautions: This synthesis involves the use of pyrophoric (n-BuLi) and moisture-sensitive reagents. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 7-Chloro-1-(triisopropylsilyl)-1H-indazole
Rationale: The triisopropylsilyl (TIPS) group is chosen as the protecting group due to its steric bulk, which favors regioselective protection at the N1 position of the indazole. Imidazole is used as a base to neutralize the HCl generated during the reaction. Anhydrous DMF is an appropriate polar aprotic solvent for this reaction.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 7-chloro-1H-indazole (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add imidazole (1.5 eq.) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triisopropylsilyl chloride (TIPSCl, 1.2 eq.) dropwise to the cooled solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-chloro-1-(triisopropylsilyl)-1H-indazole as a colorless oil or a white solid.
Step 2: Synthesis of 7-Chloro-1-(triisopropylsilyl)-1H-indazole-3-carbaldehyde
Rationale: The C3 proton of the N1-protected indazole is the most acidic proton on the heterocyclic ring system and can be selectively removed by a strong base like n-butyllithium at low temperatures. The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF to form the aldehyde after workup. The reaction is performed at -78 °C to prevent side reactions and ensure regioselectivity.
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere, add 7-chloro-1-(triisopropylsilyl)-1H-indazole (1.0 eq.).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise to the cooled solution via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.
-
In a separate dry flask, dissolve anhydrous DMF (2.0 eq.) in a small amount of anhydrous THF.
-
Add the DMF solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 7-chloro-1-(triisopropylsilyl)-1H-indazole-3-carbaldehyde.
Step 3: Synthesis of this compound
Rationale: The TIPS protecting group is labile to fluoride ions. Tetrabutylammonium fluoride (TBAF) is a convenient and mild reagent for the cleavage of the Si-N bond. The reaction proceeds smoothly at room temperature in THF.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 7-chloro-1-(triisopropylsilyl)-1H-indazole-3-carbaldehyde (1.0 eq.).
-
Dissolve the protected aldehyde in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.2 eq., 1.0 M solution in THF) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford this compound as a solid.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the aldehyde proton (CHO) typically appears in the range of δ 9.9-10.2 ppm. A broad singlet for the N-H proton will be observed at a downfield chemical shift (>13 ppm). Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). |
| ¹³C NMR | The aldehyde carbonyl carbon will show a characteristic signal around δ 185-190 ppm. Signals for the aromatic and indazole carbons will be observed in the range of δ 110-145 ppm. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₈H₅ClN₂O. |
| IR Spec. | A strong absorption band for the aldehyde C=O stretch will be present around 1670-1690 cm⁻¹. A broad N-H stretching band may be observed around 3100-3300 cm⁻¹. |
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or hydrolysis of TIPSCl. | Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. Increase the reaction time or slightly warm the reaction mixture if starting material persists. |
| Low yield in Step 2 | Incomplete lithiation or presence of electrophilic impurities. | Use freshly titrated n-BuLi. Ensure the reaction temperature is maintained at -78 °C. Use high-purity, anhydrous solvents. |
| Formation of side products in Step 2 | Reaction temperature too high; moisture contamination. | Maintain strict temperature control during the addition of n-BuLi and DMF. Ensure all reagents and solvents are anhydrous. |
| Incomplete deprotection in Step 3 | Insufficient TBAF or short reaction time. | Increase the amount of TBAF to 1.5 equivalents. Extend the reaction time and monitor by TLC. Gentle warming may be applied if necessary. |
Conclusion
This application note provides a reliable and detailed three-step protocol for the synthesis of this compound from 7-chloro-1H-indazole. By employing an N-protection strategy, this method overcomes the challenges associated with direct C3-formylation of the indazole ring. The described procedures are scalable and utilize commercially available reagents, making this synthesis accessible to researchers in medicinal chemistry and drug development. The final product is a valuable intermediate for the construction of a diverse range of biologically active molecules.
References
Application Notes and Protocols for the Synthesis of 7-Chloro-1H-indazole-3-carbaldehyde
Introduction: The Significance of 7-Chloro-1H-indazole-3-carbaldehyde in Medicinal Chemistry
7-Chloro-1H-indazole and its derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a formyl group at the C3 position to yield this compound provides a versatile chemical handle for further molecular elaboration. This aldehyde is a key intermediate for the synthesis of a diverse array of more complex molecules, including kinase inhibitors for oncology applications and agents targeting other biological pathways. Its strategic importance lies in the ability of the aldehyde to undergo a wide range of chemical transformations, such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. While direct formylation of the indazole ring at the C3 position using classical methods like the Vilsmeier-Haack reaction is often reported to be ineffective for indazoles[2], an efficient and reliable two-step approach starting from the corresponding 7-chloro-1H-indole is presented here. This method, adapted from a robust nitrosation/rearrangement protocol, offers a practical route for researchers and drug development professionals to access this valuable building block.
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 7-Chloro-1H-indole | C₈H₆ClN | 151.59 | - | - |
| 7-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | Pale yellow to light red solid | 135-137 |
| This compound | C₈H₅ClN₂O | 180.59 | Yellowish solid | - |
Reaction Pathway Overview
The synthesis of this compound is achieved via a two-step process starting from 7-chloro-1H-indole. The first step involves the synthesis of 7-chloro-1H-indazole, which is then converted to the target aldehyde through a nitrosation reaction.
Caption: Synthetic route for this compound.
Detailed Experimental Protocol: Nitrosation of 7-Chloro-1H-indole
This protocol is adapted from the optimized procedure for the nitrosation of indoles reported by Bouissane, L. et al. (2018).[2][3]
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| 7-Chloro-1H-indole | ≥97% | Commercially available | 53924-05-3 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | 7632-00-0 |
| Hydrochloric Acid (HCl) | 2N aqueous solution | Fisher Scientific | 7647-01-0 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 |
| Deionized Water | 7732-18-5 | ||
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | 144-55-8 | |
| Brine | Saturated aqueous solution of NaCl | 7647-14-5 | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ||
| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with stirring bars
-
Ice bath
-
Syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Caption: Experimental workflow for the nitrosation of 7-chloro-1H-indole.
-
Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite (8.0 mmol, 8 equiv.) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath and slowly add 2N hydrochloric acid (2.7 mmol, 2.7 equiv.).
-
Stir the resulting mixture under an argon atmosphere for 10 minutes. The formation of the nitrosating agent will be observed.
-
Reaction with 7-Chloro-1H-indole: In a separate flask, dissolve 7-chloro-1H-indole (1.0 mmol, 1 equiv.) in DMF (3 mL).
-
Using a syringe pump, add the solution of 7-chloro-1H-indole to the nitrosating mixture at 0 °C over a period of 2 hours. A slow addition rate is crucial to minimize the formation of dimeric byproducts.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion of the reaction, extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers three times with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a yellowish solid.
Causality Behind Experimental Choices
-
Slow Addition at Low Temperature: The slow addition of the indole substrate to the nitrosating mixture at 0 °C is critical for achieving a high yield. This is because the electron-rich indole is highly reactive, and a slow, controlled addition minimizes the formation of undesired dimeric byproducts.[3]
-
Slightly Acidic Conditions: The use of a slight excess of hydrochloric acid is necessary to generate the active nitrosating species from sodium nitrite. The mildly acidic environment facilitates the subsequent rearrangement of the intermediate to the indazole core.
-
Inert Atmosphere: Performing the reaction under an argon atmosphere is recommended to prevent the formation of nitrogen oxide species in the presence of oxygen, which can lead to side reactions.[2]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Below are the expected spectroscopic data based on analogous compounds.[1][4]
-
¹H NMR (300 MHz, DMSO-d₆):
-
δ ~14.3 ppm (br s, 1H, NH): The broad singlet in the downfield region is characteristic of the indazole N-H proton.
-
δ ~10.2 ppm (s, 1H, CHO): A sharp singlet corresponding to the aldehyde proton.
-
δ ~8.1-7.3 ppm (m, 3H, Ar-H): A multiplet in the aromatic region corresponding to the three protons on the benzene ring of the indazole core.
-
-
¹³C NMR (75 MHz, DMSO-d₆):
-
δ ~187 ppm (CHO): The aldehyde carbonyl carbon.
-
δ ~140-110 ppm (Ar-C): Signals corresponding to the carbons of the indazole ring system.
-
-
Infrared (IR) Spectroscopy (ATR):
-
ν ~3200-3000 cm⁻¹ (N-H stretch): A broad peak characteristic of the N-H bond.
-
ν ~1670 cm⁻¹ (C=O stretch): A strong absorption from the aldehyde carbonyl group.
-
-
High-Resolution Mass Spectrometry (HRMS) (ESI-):
-
m/z calculated for C₈H₄ClN₂O [M-H]⁻: 179.0012, found: ~179.0012.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no yield | - Incomplete reaction. - Degradation of the product. | - Ensure the reaction is stirred for the full 12 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be attempted cautiously if the reaction stalls, but monitor for decomposition by TLC. |
| Formation of a dark red or brown precipitate | - Formation of dimeric byproducts due to rapid addition or higher temperature. | - Ensure the addition of the indole solution is slow and the temperature is maintained at 0 °C. The byproducts can often be removed during column chromatography. |
| Difficulty in purification | - Co-elution of impurities with the product. | - Optimize the eluent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent is often effective. Recrystallization from a suitable solvent system can also be attempted for further purification. |
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃) (if using the Vilsmeier-Haack approach) is highly corrosive and reacts violently with water. It is toxic by inhalation and ingestion and is a strong irritant to the skin, eyes, and respiratory system. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a combustible liquid and a suspected teratogen. Avoid inhalation of vapors and contact with skin and eyes.
-
Hydrochloric acid (HCl) is corrosive and can cause severe burns. Handle with appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound, a key building block in pharmaceutical research. By following the detailed two-step protocol, researchers can reliably access this valuable intermediate for their drug discovery and development programs. The emphasis on the causality behind the experimental choices and the inclusion of troubleshooting tips are intended to empower scientists to successfully implement and adapt this methodology in their own laboratories.
References
Application Notes & Protocols: Strategic Derivatization of 7-Chloro-1H-indazole-3-carbaldehyde for Medicinal Chemistry
Introduction: The Privileged Scaffold of 7-Chloro-1H-indazole-3-carbaldehyde in Drug Discovery
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Among the various substituted indazoles, this compound has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.[5] Its unique electronic properties and the reactive aldehyde functionality at the 3-position provide a gateway to a diverse chemical space, enabling the exploration of structure-activity relationships (SAR) critical for drug development.[1][6]
Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.[6][7][8] The strategic placement of the chlorine atom at the 7-position can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further synthetic modifications. The aldehyde group, a versatile functional group, readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into key synthetic transformations, providing not just step-by-step protocols but also the underlying scientific rationale for experimental choices. The aim is to empower researchers to efficiently and effectively explore the chemical space around this important scaffold in their quest for novel therapeutics.
Core Derivatization Strategies and Protocols
The aldehyde functionality of this compound is the primary site for derivatization. The following sections outline three fundamental and highly effective strategies for its modification: Reductive Amination, Wittig Reaction, and Knoevenagel Condensation.
Reductive Amination: Accessing Novel Amine Derivatives
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[9] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the reaction of the aldehyde with a primary or secondary amine, followed by its in-situ reduction to the corresponding amine. This strategy is particularly valuable in medicinal chemistry for introducing a wide array of amine-containing side chains, which can significantly impact a compound's biological activity, solubility, and pharmacokinetic properties.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive amination. It is milder and more selective for imines over carbonyls compared to other hydrides like sodium borohydride (NaBH₄), minimizing side reactions such as the reduction of the starting aldehyde.
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and aprotic, which favors imine formation.
-
Acid Catalysis: The addition of a catalytic amount of acetic acid can accelerate the initial imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Experimental Workflow for Reductive Amination:
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Available Synple Chem Reagent Cartridges [synplechem.com]
analytical methods for quantification of 7-Chloro-1H-indazole-3-carbaldehyde
An Application Note on the Analytical Quantification of 7-Chloro-1H-indazole-3-carbaldehyde
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. The primary analytical method detailed is a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for assay and impurity profiling. An orthogonal Gas Chromatography (GC) method for the analysis of residual solvents is also presented. This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical manufacturing industries. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 885519-02-8, Formula: C₈H₅ClN₂O) is a heterocyclic building block of significant interest in medicinal chemistry.[4] Indazole derivatives are foundational scaffolds for the development of various therapeutic agents, particularly kinase inhibitors used in oncology.[5] As a critical starting material or intermediate, the purity and exact concentration of this compound directly impact the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API).
Therefore, robust and validated analytical methods are not merely a procedural formality but a cornerstone of quality assurance.[6] They ensure batch-to-batch consistency, confirm stability, and provide the reliable data necessary for regulatory submissions. This document outlines the development and validation of such methods, explaining the scientific rationale behind the chosen techniques and parameters.
Characterization of the Reference Standard
Before any quantitative analysis, the identity and purity of the this compound reference standard must be unequivocally confirmed. A multi-faceted, orthogonal approach is essential.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the proton and carbon environments within the molecule. The data should be consistent with the expected structure of this compound.[8][9]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present, such as the N-H stretch of the indazole ring, the C=O stretch of the aldehyde, and aromatic C-H and C=C vibrations.[10][12]
Only a well-characterized standard with established purity (typically >99.5%) should be used for the quantitative methods described below.
Primary Quantitative Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and semi-volatile organic compounds, making it ideal for the assay and impurity determination of this compound.[11][13] The method described here is designed to be specific, linear, accurate, and precise.
Scientific Rationale
A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds like indazole derivatives.[14] The mobile phase, a gradient of acidified water and acetonitrile, allows for the effective elution of the main analyte while separating it from potential impurities of varying polarities. Formic acid is used as a modifier to ensure good peak shape by protonating silanol groups on the silica support and the analyte itself. UV detection is chosen based on the chromophoric nature of the indazole ring system.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical flow of the HPLC quantification process.
Caption: Workflow for the HPLC quantification of this compound.
Detailed HPLC Protocol
Instrumentation and Reagents:
-
HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.
-
Data acquisition and processing software (e.g., Chromeleon, Empower).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (≥98%).
-
Deionized water (>18 MΩ·cm).
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Solution Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
Method Validation Protocol & Acceptance Criteria
The HPLC method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[15][16]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if in a formulation), reference standard, and spiked sample. Assess peak purity using a DAD detector. | The analyte peak should be free from interference from blank or placebo. Peak purity index should be >990.[13][17] |
| Linearity | Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant. |
| Range | The range is established by the linearity, accuracy, and precision data. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy (Recovery) | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%.[2] |
| Precision (Repeatability) | Perform six replicate injections of the sample solution at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%.[2] |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst and/or instrument. | RSD between the two sets of data should be ≤ 2.0%. |
| LOQ/LOD | Determine based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve. | LOQ should be accurately and precisely quantifiable. |
| Robustness | Systematically vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH/composition ±2%). | System suitability parameters must remain within limits. Analyte peak response should not change significantly. |
Orthogonal Method: Headspace GC for Residual Solvents
The synthesis of this compound may involve various organic solvents. Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents as per ICH Q3C guidelines.
Scientific Rationale
This technique is highly effective because it physically separates the volatile solvents from the non-volatile analyte matrix. The sample is heated in a sealed vial, allowing the volatile solvents to partition into the headspace gas, which is then injected into the GC. An FID is used for its robust and linear response to most organic compounds.[18]
Experimental Workflow for GC Analysis
Caption: Workflow for residual solvent analysis by Headspace GC-FID.
GC Protocol
Instrumentation and Reagents:
-
GC system with a headspace autosampler and FID.
-
Capillary column suitable for solvent analysis (e.g., G43 phase, 30 m x 0.32 mm, 1.8 µm).
-
Dimethyl sulfoxide (DMSO, suitable for headspace).
-
Certified standards of expected residual solvents.
GC Conditions:
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 140 °C |
| Oven Program | 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector Temperature | 250 °C (FID) |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Incubation Time | 15 minutes |
Solution Preparation:
-
Standard Solution: Prepare a stock solution of all potential residual solvents in DMSO. Further dilute to a working standard concentration that reflects the ICH limit for each solvent.
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal the vial immediately.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quality control of this compound. The validated HPLC-UV method is demonstrated to be suitable for its intended purpose of assay and purity determination, meeting the stringent requirements of the pharmaceutical industry. The orthogonal headspace GC method ensures that residual solvent levels are controlled and monitored effectively. Adherence to these scientifically sound and validated protocols will ensure the generation of reliable and reproducible data, which is fundamental to advancing drug development programs and maintaining product quality.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pschemicals.com [pschemicals.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. agilent.com [agilent.com]
Application Note & Protocol: A Scalable and Validated Synthesis of 7-Chloro-1H-indazole-3-carbaldehyde for Pharmaceutical Intermediate Production
Abstract
7-Chloro-1H-indazole-3-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of potent kinase inhibitors such as Axitinib. The increasing demand for such therapeutics necessitates a robust, scalable, and economically viable synthetic route to this aldehyde. This document provides a comprehensive guide for the large-scale synthesis of this compound, moving beyond a simple recitation of steps to explain the critical process parameters and chemical principles that ensure a successful and reproducible outcome. The protocol detailed herein is centered on the Vilsmeier-Haack formylation of 7-chloro-1H-indazole, a method selected for its high regioselectivity, use of readily available reagents, and proven scalability.
Introduction: Strategic Importance and Synthetic Challenges
The indazole core is a privileged scaffold in drug discovery, and its derivatives often exhibit significant biological activity. This compound serves as a linchpin intermediate, with its aldehyde functional group providing a versatile handle for subsequent elaborations into complex molecular architectures. While several synthetic methods exist, transitioning from bench-scale discovery to kilogram-scale production presents significant challenges, including:
-
Regioselectivity: Formylation must occur specifically at the C3 position of the indazole ring, avoiding side reactions at other positions (e.g., N1).
-
Process Safety: The classical Vilsmeier-Haack reaction is highly exothermic and involves corrosive reagents like phosphorus oxychloride (POCl₃), requiring stringent engineering controls.
-
Product Purity: The final product must meet strict purity specifications for use in Good Manufacturing Practice (GMP) environments, demanding an efficient purification strategy.
This guide addresses these challenges by presenting a validated protocol that has been optimized for safety, yield, and purity on a larger scale.
Synthetic Strategy: The Vilsmeier-Haack Approach
The chosen synthetic pathway is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent. This reagent, an electrophilic iminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).
Rationale for Method Selection
-
High Regioselectivity: The electron-donating nature of the pyrazole nitrogen atom directs the electrophilic substitution preferentially to the C3 position of the indazole ring.
-
Cost-Effectiveness: The primary reagents (7-chloro-1H-indazole, DMF, POCl₃) are commercially available in bulk at a reasonable cost.
-
Scalability: The reaction has been successfully implemented on an industrial scale, with established protocols for managing its energetic profile.
Overall Synthetic Workflow
The process can be broken down into three primary stages: formation of the Vilsmeier reagent, electrophilic formylation of the substrate, and hydrolytic work-up to yield the final product.
Figure 1: High-level workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Detailed Large-Scale Synthesis Protocol
Disclaimer: This protocol is intended for implementation by trained chemists in a controlled laboratory or plant environment equipped with appropriate engineering controls (e.g., fume hoods, temperature control systems) and personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| N,N-Dimethylformamide (DMF) | 73.09 | 16.42 | 1.2 L (1.13 kg) | Reagent/Solvent |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.61 | 240 mL (399 g) | Activating Agent |
| 7-Chloro-1H-indazole | 152.58 | 1.31 | 200 g | Starting Material |
| Dichloromethane (DCM) | 84.93 | - | 2.0 L | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | - | ~420 g | Quenching Base |
| Deionized Water | 18.02 | - | ~6.0 L | Solvent/Wash |
Step-by-Step Procedure
Step 1: Vilsmeier Reagent Formation (Critical Exothermic Step)
-
Equip a 10 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Ensure the reactor is clean and dry.
-
Charge the reactor with N,N-Dimethylformamide (DMF) (1.2 L).
-
Begin aggressive stirring and start cooling the reactor jacket to 0-5 °C .
-
CAUTION: This step is highly exothermic. Add phosphorus oxychloride (POCl₃) (240 mL) dropwise via the dropping funnel over a period of 90-120 minutes .
-
Critical Control Point: Meticulously monitor the internal temperature. Do not allow the internal temperature to exceed 10 °C. Adjust the addition rate as necessary to maintain this temperature range.
-
After the addition is complete, allow the resulting pale-yellow slurry to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
Step 2: Formylation of 7-Chloro-1H-indazole
-
In a separate vessel, dissolve 7-chloro-1H-indazole (200 g) in dichloromethane (DCM) (2.0 L).
-
Add this solution to the Vilsmeier reagent in the reactor over approximately 60 minutes. Maintain the internal temperature between 0-10 °C during the addition.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is confirmed. (Mobile phase for TLC: 30% Ethyl Acetate in Hexane).
Step 3: Hydrolysis and Product Precipitation
-
Prepare a solution of sodium hydroxide (~420 g) in deionized water (4.0 L) in a separate vessel. CAUTION: This dissolution is highly exothermic; prepare in an ice bath. Cool the resulting solution to 10-15 °C.
-
Critical Control Point: Quench the reaction by slowly and carefully adding the reaction mixture to the cold NaOH solution. This step is also highly exothermic and will generate HCl gas. Ensure adequate ventilation and cooling. The final pH of the aqueous layer should be between 9-10.
-
During the quench, a solid precipitate of the product will form. Stir the resulting slurry vigorously for 1-2 hours at room temperature to ensure complete hydrolysis and precipitation.
Step 4: Isolation and Purification
-
Isolate the solid product by filtration using a Buchner funnel or a filter press.
-
Wash the filter cake thoroughly with deionized water (2 x 1.0 L) until the filtrate is neutral (pH ~7). This removes residual salts and DMF.
-
Perform a final wash with a small amount of cold methyl tert-butyl ether (MTBE) or hexane to displace water and aid in drying.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 210-225 g (88-94%).
-
Expected Purity: >99% by HPLC.
Mechanistic Insight: The Vilsmeier-Haack Reaction
Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds via two main stages.
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation on 7-chloro-1H-indazole.
Analytical Characterization
The identity and purity of the final product must be confirmed through rigorous analytical testing.
| Test | Specification |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 235-239 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 14.3 (s, 1H, NH), 9.98 (s, 1H, CHO), 8.21 (d, 1H), 7.85 (d, 1H), 7.29 (t, 1H) ppm. |
| HPLC Purity | ≥ 99.0% (Area Normalization) |
| Mass Spec (ESI+) | m/z = 181.0 [M+H]⁺ |
| Loss on Drying | ≤ 0.5% |
Troubleshooting and Process Optimization
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. | 1. Confirm complete consumption of starting material by HPLC before quenching. Extend reaction time if necessary. 2. Ensure pH is >9 during precipitation. Avoid excessive washing. |
| Dark-Colored Product | 1. Temperature excursion (>10 °C) during Vilsmeier reagent formation or formylation, leading to decomposition. | 1. Improve cooling efficiency. Slow down the rate of addition for exothermic steps. |
| Presence of Impurities | 1. Incomplete hydrolysis of the iminium intermediate. 2. Residual DMF. | 1. Increase stirring time after quenching. Ensure pH is maintained at 9-10. 2. Ensure thorough washing of the filter cake with water. |
The Strategic Application of 7-Chloro-1H-indazole-3-carbaldehyde in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Value Proposition of a Halogenated Indazole Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering an efficient exploration of chemical space to tackle even the most challenging biological targets.[1][2][3] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically < 250 Da) that bind with low affinity but high ligand efficiency.[2][4] These initial hits serve as high-quality starting points for rational, structure-guided evolution into potent lead compounds.[2][5]
Within the vast universe of possible fragments, 7-Chloro-1H-indazole-3-carbaldehyde stands out as a particularly strategic scaffold. The indazole core is a "privileged" structure in medicinal chemistry, recognized as a bioisostere of indole and forming the foundation of numerous kinase inhibitors and other therapeutics.[6][7][8] Its bicyclic system, featuring two nitrogen atoms, provides a rigid framework capable of forming critical hydrogen bond donor-acceptor interactions within protein binding pockets.[6]
The specific substitutions on this fragment further enhance its utility:
-
The 7-Chloro Group: The chlorine atom is not merely a placeholder. It can engage in highly directional and favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues in a protein active site.[9] This feature can provide a unique binding vector that is often difficult to achieve with standard hydrogen bonds, offering a powerful tool for modulating affinity and selectivity.[9] Furthermore, the chlorine atom can occupy small, hydrophobic pockets and serves as a synthetic handle for future optimization.
-
The 3-Carbaldehyde Group: The aldehyde acts as a versatile chemical handle. It can function as a hydrogen bond acceptor and provides a reactive site for straightforward synthetic elaboration. This allows for rapid "fragment growing" or "linking" strategies once a binding mode is confirmed, accelerating the hit-to-lead process.[10]
This application note provides a comprehensive guide for researchers on the practical application of this compound in a typical FBDD campaign, from initial screening to hit validation and characterization.
FBDD Workflow Using this compound
A successful FBDD campaign is a multi-stage process that relies on orthogonal biophysical techniques to reliably identify and validate true fragment hits while eliminating false positives.[11][12][13]
Caption: A robust FBDD cascade for hit identification and validation.
Experimental Protocols
PART 1: Primary Screening by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay (TSA), is a rapid, cost-effective method for primary screening.[11][] It measures the change in the melting temperature (ΔTm) of a target protein upon ligand binding. A positive ΔTm shift indicates that the fragment stabilizes the protein.
Protocol: DSF Screening
-
Preparation of Reagents:
-
Protein Stock: Prepare the target protein at a concentration of 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.
-
Fragment Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Dye Stock: Prepare a 5000x stock of SYPRO Orange dye in DMSO.
-
-
Assay Setup (96-well Plate):
-
In each well, add 20 µL of the protein solution (final concentration 2 µM).
-
Add 0.5 µL of the 100 mM fragment stock to the appropriate wells (final concentration 2.5 mM; final DMSO 2.5%). For the negative control, add 0.5 µL of 100% DMSO.
-
Add 2.5 µL of a 20x working dilution of the SYPRO Orange dye.
-
Adjust the final volume to 25 µL with the protein buffer.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor fluorescence continuously.
-
-
Data Analysis:
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO).
-
A hit is typically defined as a ΔTm ≥ 2.0 °C.
-
Causality Behind Choices:
-
High Fragment Concentration (mM): Necessary to detect the weak binding characteristic of fragments.[13]
-
Controlled DMSO Concentration: DMSO can destabilize proteins, so keeping it constant across all wells is critical for reliable data.
-
SYPRO Orange Dye: Binds to hydrophobic regions exposed during protein unfolding, providing a fluorescent readout of the denaturation process.
PART 2: Hit Validation by Ligand-Observed NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating hits from primary screens.[4][15] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited as they do not require isotope labeling of the protein and can reliably detect weak binding.[16][17]
Protocol: STD-NMR for Hit Validation
-
Sample Preparation:
-
Prepare a 10 µM solution of the target protein in a deuterated NMR buffer (e.g., 50 mM Phosphate buffer pD 7.4, 150 mM NaCl in 99.9% D₂O).
-
Prepare a 1 mM solution of this compound in the same deuterated buffer.
-
Combine the solutions to achieve a final concentration of ~5-10 µM protein and 500 µM fragment.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to serve as a reference.
-
Acquire the STD spectrum. This involves two experiments:
-
On-Resonance: Selectively saturate a region of the protein spectrum where no ligand signals are present (e.g., -1.0 ppm).
-
Off-Resonance: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The saturation is transferred from the protein to the bound ligand. The difference spectrum (Off-Resonance minus On-Resonance) will show only the signals of the protons on the fragment that are in close proximity to the protein.
-
-
Data Analysis:
-
A positive signal in the STD difference spectrum confirms that the fragment binds to the target protein.
-
The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (the binding epitope).
-
Causality Behind Choices:
-
Ligand-Observed Method: This approach directly observes the fragment, making it highly sensitive to binding events and robust against false positives that might arise from protein aggregation or denaturation.[16]
-
Deuterated Buffer: Minimizes the solvent signal (H₂O) in the ¹H spectrum, allowing for clearer observation of the fragment and protein signals.
PART 3: Biophysical Characterization by Isothermal Titration Calorimetry (ITC)
Once a hit is validated, ITC is the gold standard for accurately determining its binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH and ΔS).[11][12]
Protocol: ITC for Affinity Determination
-
Sample Preparation:
-
Thoroughly dialyze the protein against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to ensure a perfect buffer match.
-
Prepare a 20-50 µM solution of the target protein in the final dialysis buffer.
-
Prepare a 500-1000 µM solution of this compound in the same buffer. Degas both solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Set the experiment parameters: typically 18-20 injections of 2 µL each, with 150-second spacing between injections, at 25 °C.
-
Perform a control experiment by injecting the fragment into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value | Interpretation |
| Binding Affinity (Kd) | 250 µM | Typical weak affinity for a fragment hit, confirming a tractable starting point. |
| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding model, suggesting a specific interaction. |
| Enthalpy (ΔH) | -4.5 kcal/mol | Favorable enthalpic contribution, suggesting hydrogen bonding and/or van der Waals interactions. |
| Entropy (TΔS) | +1.2 kcal/mol | Favorable entropic contribution, likely due to the displacement of water molecules from the binding site. |
PART 4: Structural Characterization by X-ray Crystallography
The ultimate validation for an FBDD hit is the high-resolution structure of the protein-fragment complex.[13][18] This provides definitive proof of binding and reveals the precise interactions that can be exploited for fragment evolution.[2][19]
Caption: Workflow for obtaining a protein-fragment co-crystal structure.
Protocol: Crystal Soaking
-
Crystal Growth: Grow high-quality crystals of the target protein in its apo (unliganded) form.
-
Soaking Solution: Prepare a solution containing 10 mM this compound in the mother liquor used for crystallization, supplemented with a suitable cryoprotectant (e.g., 25% glycerol).
-
Soaking: Transfer an apo crystal into a drop of the soaking solution and incubate for a duration ranging from 30 minutes to several hours.[20][21]
-
Cryo-Cooling: Loop the crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Solve the structure using molecular replacement with the apo-protein structure as a model. Carefully inspect the resulting electron density maps for clear density corresponding to the bound fragment.
Conclusion and Future Directions
This compound is a high-value fragment for FBDD campaigns targeting a variety of protein classes, particularly kinases and bromodomains.[22][23][24] Its unique combination of a privileged indazole core, a halogen bond donor, and a synthetically tractable aldehyde handle provides multiple avenues for hit validation and subsequent optimization. The systematic application of the biophysical cascade detailed in this guide—from high-throughput thermal shift assays to high-resolution structural biology—provides a robust and efficient pathway to translate a weakly binding fragment into a potent, selective, and data-rich lead series.
References
- 1. sartorius.com [sartorius.com]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 10. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 11. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 15. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 18. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragment Screening Using X-Ray Crystallography [ouci.dntb.gov.ua]
- 20. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 7-Chloro-1H-indazole-3-carbaldehyde as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1][2][3] As a core structural component in numerous therapeutic agents, particularly kinase inhibitors used in oncology, the indazole scaffold is of paramount interest to researchers in drug discovery and medicinal chemistry.[4][5][6] 7-Chloro-1H-indazole-3-carbaldehyde emerges as a particularly valuable building block, combining the established biological relevance of the indazole core with the synthetic versatility of the aldehyde functional group. The chlorine atom at the 7-position provides a handle for further functionalization or can be used to modulate the electronic properties and metabolic stability of the final compound.
This guide provides an in-depth exploration of this compound as a key synthetic intermediate. We will detail field-proven protocols for its conversion into diverse molecular architectures, explaining the causality behind experimental choices and providing a framework for its effective implementation in research and development programs.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 885519-02-8[7] |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, moderately soluble in THF, CH₂Cl₂ |
Spectroscopic Characterization (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a sharp singlet at a significantly downfield chemical shift, typically δ 9.9-10.3 ppm. The indazole N-H proton will likely be a broad singlet around δ 13.0-14.0 ppm. The aromatic protons on the benzene ring will appear in the δ 7.2-8.2 ppm region, with coupling patterns dictated by their relative positions.
-
¹³C NMR (100 MHz, DMSO-d₆): The most downfield signal will correspond to the aldehyde carbonyl carbon, expected around δ 185-190 ppm. The aromatic and indazole carbons will resonate in the δ 110-145 ppm range.
Core Synthetic Transformations and Protocols
The aldehyde group is a gateway to a vast array of chemical transformations. This section details key protocols that leverage the reactivity of this compound to generate valuable downstream compounds.
Caption: Key synthetic pathways originating from this compound.
Application I: Synthesis of N-Substituted Aminomethyl Indazoles via Reductive Amination
Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for forging robust carbon-nitrogen bonds.[8][9] This one-pot procedure involves the initial formation of an imine intermediate between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation because it is mild, tolerant of a wide range of functional groups, and selectively reduces the protonated imine in the presence of the starting aldehyde, minimizing side reactions.[8]
Caption: Step-by-step workflow for the reductive amination protocol.
Detailed Protocol:
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted aminomethyl indazole.
Application II: Olefination via the Wittig Reaction
Scientific Rationale: The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by deprotonating a phosphonium salt with a strong base.[12] The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[10][11] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; stabilized ylides generally favor the E-alkene.[12]
Caption: General workflow for the synthesis of alkenes via the Wittig reaction.
Detailed Protocol (for a non-stabilized ylide):
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate triphenylphosphonium salt (1.1 eq). Suspend it in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide.
-
Ylide Maturation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the ylide solution back down to 0°C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it to the ylide solution dropwise via a syringe or dropping funnel.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (4-16 hours). Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel, typically starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity to separate the desired alkene from the byproduct.
Perspective: Utility in Multicomponent Reactions (MCRs)
Conceptual Overview: Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy in generating chemical libraries for drug discovery.[13][14] Aldehydes are frequent participants in many named MCRs, including the Ugi, Passerini, Biginelli, and Hantzsch reactions.[14][15]
This compound is an ideal candidate for MCRs. By participating in a reaction, for instance, with an amine, a carboxylic acid, and an isocyanide (an Ugi reaction), it can rapidly generate complex, three-dimensional molecules incorporating the privileged indazole scaffold.[15] This strategy allows for the creation of diverse libraries of novel, drug-like compounds from simple starting materials in a single, efficient step, accelerating the hit-to-lead optimization process.
Conclusion
This compound is a high-value, versatile building block for organic synthesis and medicinal chemistry. Its aldehyde functionality provides a reliable entry point for a wide range of synthetic transformations, including C-N and C-C bond-forming reactions. The protocols detailed herein for reductive amination and Wittig olefination serve as robust and reproducible methods for elaborating the indazole core into novel amines and alkenes, respectively. Furthermore, its potential as a substrate in multicomponent reactions opens avenues for the rapid construction of molecular complexity. The strategic use of this intermediate can significantly accelerate the discovery and development of new chemical entities with potential therapeutic applications.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound CAS#: 885519-02-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine | Semantic Scholar [semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.cnr.it [iris.cnr.it]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 7-Chloro-1H-indazole-3-carbaldehyde
Introduction: The Strategic Value of 7-Chloro-1H-indazole-3-carbaldehyde
Indazole derivatives are a cornerstone of modern medicinal chemistry, recognized as privileged scaffolds in a multitude of pharmacologically active agents, including kinase inhibitors for oncology.[1][2] The compound this compound emerges as a particularly valuable and versatile starting material. Its strategic importance lies in the trifecta of reactive sites it presents:
-
The Aldehyde Group (C3): An electrophilic center ripe for nucleophilic attack, enabling chain extension and participation in condensation and multicomponent reactions.
-
The Chlorine Atom (C7): A functional handle for late-stage diversification through cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.
-
The Indazole N-H Group: A nucleophilic site that can be alkylated or acylated to further modify the core structure, influencing solubility, metabolic stability, and target engagement.
This guide provides an in-depth exploration of reliable synthetic routes starting from this key intermediate, focusing on the construction of novel, fused, and decorated heterocyclic systems. The protocols herein are designed to be robust and adaptable, providing both the practical steps and the underlying chemical logic to empower researchers in drug discovery and development.
Route 1: Knoevenagel Condensation for the Synthesis of Indazolyl-Acrylonitriles
The Knoevenagel condensation is a cornerstone reaction in C-C bond formation, involving the reaction of a carbonyl group with an active methylene compound.[3][4] This route leverages the aldehyde functionality of this compound to generate α,β-unsaturated systems, which are themselves versatile intermediates for subsequent cyclization reactions.[5]
Causality and Experimental Rationale: The reaction is typically catalyzed by a weak base, such as piperidine. The base's role is to deprotonate the active methylene compound (e.g., malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the indazole-3-carbaldehyde. A subsequent dehydration step, often facilitated by the mild acidic character of the piperidinium ion, eliminates a water molecule to yield the conjugated product.[3] Ethanol is a common solvent choice due to its ability to dissolve the reactants and its relatively low environmental impact.[6]
Workflow for Knoevenagel Condensation
Caption: Knoevenagel Condensation Workflow.
Detailed Experimental Protocol: Synthesis of 2-((7-Chloro-1H-indazol-3-yl)methylene)malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Absolute Ethanol
-
Piperidine (catalytic, ~0.1 eq)
-
Standard glassware, magnetic stirrer, TLC plates (Silica gel 60 F254)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.80 g, 10 mmol).
-
Add absolute ethanol (30 mL) and stir until the solid is fully dissolved.
-
Add malononitrile (0.70 g, 10.5 mmol) to the solution.
-
Add piperidine (0.1 mL, ~1 mmol) dropwise to the stirring mixture. A color change and slight exotherm may be observed.
-
Stir the reaction at room temperature. The product often begins to precipitate as a pale yellow solid within 30-60 minutes.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to afford 2-((7-chloro-1H-indazol-3-yl)methylene)malononitrile as a solid.
Data Summary:
| Reactant 2 (1.05 eq) | Catalyst | Solvent | Time (h) | Typical Yield |
| Malononitrile | Piperidine | Ethanol | 2-4 | 85-95% |
| Ethyl Cyanoacetate | L-Proline | Acetonitrile | 6-8 | 80-90% |
| Cyanoacetamide | Sodium Acetate | Acetic Acid | 5-7 | 75-85% |
Route 2: Multicomponent Synthesis of Pyrimido[1,2-b]indazoles
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a one-pot fashion to form a single product, incorporating most of the atoms from the starting materials.[7][8] This approach is central to diversity-oriented synthesis, enabling the rapid construction of complex molecular architectures.[9]
Causality and Experimental Rationale: This protocol describes a three-component reaction between this compound, a β-ketoester (e.g., ethyl acetoacetate), and an aminoazole (e.g., 3-amino-1,2,4-triazole) in a variation of the Biginelli reaction. The reaction proceeds through a cascade of events:
-
Knoevenagel Condensation: The aldehyde reacts with the β-ketoester to form an electron-deficient alkene intermediate.
-
Michael Addition: The amino group of the aminoazole acts as a nucleophile, attacking the β-position of the newly formed alkene.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to yield the final, stable aromatic pyrimido[1,2-b]indazole core.[10]
Using a catalyst like ceric ammonium nitrate or simply refluxing in a suitable solvent like ethanol can drive the reaction to completion.
Reaction Scheme: Three-Component Synthesis
Caption: Multicomponent Reaction (MCR) Logic.
Detailed Experimental Protocol: Synthesis of a Novel Pyrimido[1,2-b]indazole Derivative
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
3-Amino-1,2,4-triazole (1.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid (catalytic)
-
Standard reflux apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (0.90 g, 5 mmol), ethyl acetoacetate (0.65 g, 5 mmol), and 3-amino-1,2,4-triazole (0.42 g, 5 mmol).
-
Add ethanol (20 mL) as the solvent.
-
Add 3-4 drops of glacial acetic acid to catalyze the initial condensation steps.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours. Monitor the reaction by TLC (Mobile phase 1:1 Hexane:Ethyl Acetate).
-
After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.
-
If precipitation is incomplete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (10 mL).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure pyrimido[1,2-b]indazole derivative.
Data Summary of MCR Variations:
| β-dicarbonyl Compound | Amino Nucleophile | Solvent | Typical Yield |
| Ethyl Acetoacetate | 3-Amino-1,2,4-triazole | Ethanol | 70-80% |
| Diethyl Malonate | 5-Aminotetrazole | DMF | 65-75% |
| Acetylacetone | 1H-Indazol-3-amine | Acetic Acid | 60-70% |
Route 3: Synthesis of Fused Pyrazole Derivatives via Hydrazine Cyclocondensation
This strategy first employs the Knoevenagel product from Route 1 and subsequently uses a cyclocondensation reaction with hydrazine or its derivatives to form a new pyrazole ring. This is a powerful method for creating fused polyheterocyclic systems.[11][12]
Causality and Experimental Rationale: The indazolyl-acrylonitrile product generated in Route 1 possesses two key features for this transformation: an electron-deficient double bond (a Michael acceptor) and two nitrile groups. The reaction with hydrazine hydrate proceeds via a two-step sequence:
-
Michael Addition: The nucleophilic hydrazine adds across the activated C=C double bond.
-
Cyclization/Tautomerization: The terminal amino group of the added hydrazine then attacks one of the nitrile groups, leading to an intramolecular cyclization. Tautomerization of the resulting imine yields the stable, aromatic aminopyrazole ring.
The choice of solvent (e.g., ethanol or DMF) and the use of a basic catalyst like triethylamine can facilitate the reaction by enhancing the nucleophilicity of the hydrazine.
Workflow for Pyrazole Annulation
Caption: Synthesis of Fused Pyrazoles.
Detailed Experimental Protocol: Synthesis of an Aminopyrazolo-fused Indazole
Materials:
-
2-((7-Chloro-1H-indazol-3-yl)methylene)malononitrile (product from Route 1) (1.0 eq)
-
Hydrazine hydrate (80% solution) (1.2 eq)
-
Ethanol
-
Triethylamine (0.2 eq)
-
Ice-cold water
Procedure:
-
Suspend the Knoevenagel product (e.g., 2.28 g, 10 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.75 mL, ~12 mmol) to the suspension.
-
Add triethylamine (0.28 mL, 2 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours. The initial suspension should gradually dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material spot has disappeared.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid product will precipitate.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove any residual salts.
-
Dry the product in a vacuum oven at 50-60°C to yield the target aminopyrazolo-fused indazole.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 11. Research Portal [scholarship.miami.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 7-Chloro-1H-indazole-3-carbaldehyde by Chromatography
Welcome to the technical support center for the chromatographic purification of 7-Chloro-1H-indazole-3-carbaldehyde (CAS No. 885519-02-8)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in high purity for downstream applications. The structural integrity and purity of this building block are paramount for the success of subsequent synthetic steps and for obtaining accurate biological data.
This document provides field-proven insights and systematic protocols to address common challenges encountered during the purification of this polar heterocyclic compound. We will explore method development, troubleshooting, and provide step-by-step procedures to ensure reproducible, high-purity outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to establish a foundational understanding before proceeding to detailed experimental work.
Q1: What is the critical first step before attempting a large-scale chromatographic purification? The indispensable first step is method development using Thin-Layer Chromatography (TLC).[2][3] TLC is a rapid and cost-effective technique to determine the optimal mobile phase (solvent system) for separation. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, this compound.[2] This Rf range typically ensures good resolution and a practical runtime on a flash chromatography column.
Q2: Which chromatography mode, Normal-Phase or Reversed-Phase, is more suitable for this compound? For polar heterocyclic compounds like indazole derivatives, Normal-Phase Chromatography (NPC) is the most common and logical starting point.[4] NPC utilizes a polar stationary phase, such as silica gel, and a less polar mobile phase.[5] The polar nature of the indazole ring (specifically the N-H proton) and the aldehyde group allows for effective interaction with the silica surface, enabling separation from less polar impurities.
While Reversed-Phase Chromatography (RPC), which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, is a powerful technique, highly polar compounds like this one may exhibit poor retention and elute too quickly to achieve adequate separation without significant method development, such as using ion-pairing agents or buffers.[4] Therefore, this guide will focus on the more direct NPC approach.
Q3: How do I select the right solvents for a Normal-Phase mobile phase? Solvent selection is fundamentally about controlling polarity to influence the compound's elution from the stationary phase.[6][7][8] A typical approach for NPC involves a binary mixture:
-
A non-polar "weak" solvent: Such as Hexanes or Petroleum Ether.
-
A more polar "strong" solvent: Such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
You start with a high proportion of the weak solvent and incrementally increase the proportion of the strong solvent to find the optimal ratio. For example, you would test solvent systems like 9:1, 8:2, and 7:3 (Hexane:EtOAc) on TLC to find the ratio that yields the target Rf value.[2] The compound's solubility is also a key factor; indazole-based aldehydes are generally soluble in polar organic solvents like ethyl acetate, acetonitrile, and methanol.[9]
Q4: What are the common impurities I should anticipate from the synthesis of this compound? The nature of impurities is highly dependent on the synthetic route. A common method for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole.[10] Potential impurities could therefore include:
-
Unreacted Starting Material: e.g., 7-Chloro-1H-indole.
-
Isomeric Byproducts: Formation of other regioisomers if the precursors were not pure.
-
Side-Reaction Products: Dimeric byproducts can form, especially with electron-rich indoles.[11]
-
Over-oxidation Products: Such as the corresponding carboxylic acid, though less common under these conditions.
Q5: How can I effectively monitor the purification process during fraction collection? The most efficient method for monitoring fractions from column chromatography is TLC.[3] By spotting each collected fraction (or every few fractions) on a single TLC plate alongside a spot of the crude starting material, you can visually identify which fractions contain the pure product. Fractions that show a single spot at the correct Rf and are free from impurities can then be combined. Visualization is typically done under UV light (254 nm), as the indazole ring is UV-active.[2]
Troubleshooting Guide: Flash Column Chromatography
This guide addresses specific issues that may arise during the purification of this compound on a silica gel column.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| 1. Poor Separation (Overlapping spots/peaks) | 1. Suboptimal Solvent System: The polarity of the mobile phase is not providing differential retention between the product and impurities. 2. Column Overload: Too much crude material was loaded onto the column for its size. 3. Poor Sample Loading: The initial sample band was too wide. | 1. Re-optimize Mobile Phase: Return to TLC. Test different solvent combinations (e.g., Dichloromethane/Methanol) or try a ternary system. Employ a shallower solvent gradient during the column run to increase resolution.[3] 2. Reduce Load: A general rule is to load 1-10% of the silica gel weight (e.g., 0.4-4 g of crude on a 40 g column). 3. Use Dry Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This creates a very narrow starting band.[2] |
| 2. Compound Not Eluting (Rf is near zero) | 1. Mobile Phase is Too Non-Polar: The solvent system is not strong enough to displace the highly polar compound from the silica gel. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., increase the concentration of Ethyl Acetate in Hexanes). If using a gradient, ensure the final polarity is high enough to elute the compound. Adding a small amount of methanol (1-5%) to the mobile phase can significantly increase its polarity.[3] |
| 3. Compound Eluting Too Quickly (Rf is > 0.5) | 1. Mobile Phase is Too Polar: The solvent is too "strong" and is eluting all components, including your product, with little retention. | 1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your mobile phase. For example, if 7:3 Hexane:EtOAc is too polar, try 9:1 Hexane:EtOAc. |
| 4. Peak/Spot Tailing or Streaking | 1. Strong Acid-Base Interactions: The indazole N-H proton is weakly acidic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing.[4] 2. Compound Degradation: The compound may be unstable on the acidic silica gel. | 1. Add a Mobile Phase Modifier: Add a small amount of a modifier to the eluent to suppress these interactions. A common strategy is adding ~0.5-1% acetic acid to the mobile phase. This can protonate any basic impurities and sharpen the peak of the weakly acidic product. 2. Change Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may be more suitable for your compound.[3] |
| 5. Low Compound Recovery | 1. Irreversible Adsorption: The compound is sticking permanently to the stationary phase.[4] 2. Compound is Volatile: Although unlikely for this compound, some products can be lost during solvent evaporation. 3. Incomplete Elution: The column run was terminated before the product was fully eluted. | 1. Use a Stronger Eluent: After the main fractions are collected, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to recover any strongly adsorbed material. 2. Careful Evaporation: Use a rotary evaporator at a moderate temperature and vacuum. 3. Monitor with TLC: Ensure the column is flushed with a sufficiently polar mobile phase until TLC analysis shows no more product is eluting. |
Detailed Experimental Protocols
These protocols provide a validated starting point for your purification.
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol is essential for determining the optimal mobile phase before committing to a column.
-
Prepare TLC Plate: Obtain a silica gel 60 F254 TLC plate. Using a pencil, lightly draw a starting line about 1 cm from the bottom.
-
Prepare Sample Solution: Dissolve a small amount (1-2 mg) of the crude this compound in a suitable volatile solvent like Dichloromethane or Ethyl Acetate (0.5 mL).
-
Spot the Plate: Using a capillary tube, spot a small amount of the sample solution onto the starting line.
-
Develop the Plate: Prepare a series of developing chambers (e.g., covered beakers with filter paper) containing different ratios of a non-polar and polar solvent (e.g., Hexane:Ethyl Acetate at 9:1, 8:2, 7:3, 6:4). Place the spotted TLC plate in a chamber, ensuring the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light (254 nm).[2] Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select Optimal System: Choose the solvent system that gives your target compound an Rf value between 0.2 and 0.3, with good separation from visible impurities.[2]
Protocol 2: Purification by Automated Flash Column Chromatography (Dry Loading)
This protocol assumes the use of an automated flash system, but the principles apply to manual glass column chromatography.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of a solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).
-
To this solution, add silica gel (approximately 2-3 times the weight of the crude material).
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
-
Column and System Setup:
-
Select an appropriately sized pre-packed silica gel column based on the mass of crude material (e.g., a 40 g column for 1 g of crude).
-
Install the column on the automated flash system.
-
Transfer the dry-loaded sample into a solid load cartridge and attach it to the system.
-
Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or the starting gradient composition) for at least 2-3 column volumes (CV).
-
-
Chromatographic Run:
-
Set the UV detector to monitor at a wavelength where the compound absorbs strongly (e.g., 254 nm and a secondary wavelength near its λmax if known).[2]
-
Program the solvent gradient based on your TLC results. A typical gradient is outlined in the table below.
-
Initiate the purification run.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the system elutes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and concentrate the solvent under reduced pressure to yield the purified this compound.
-
Table 1: Example Solvent Gradient for Flash Chromatography (Based on an optimal TLC Rf of ~0.25 in 7:3 Hexane:EtOAc)
| Step | Solvent A | Solvent B | Composition | Duration (CV) | Purpose |
| 1 | Hexane | Ethyl Acetate | 0-10% B | 2 | Load sample and elute very non-polar impurities |
| 2 | Hexane | Ethyl Acetate | 10-40% B | 12 | Gradient elution of the target compound |
| 3 | Hexane | Ethyl Acetate | 40% B | 3 | Ensure complete elution of the target compound |
| 4 | Hexane | Ethyl Acetate | 100% B | 3 | Column flush to remove highly polar impurities |
Visualizations
Troubleshooting Workflow Diagram
This diagram provides a logical pathway for diagnosing and solving common chromatography issues.
Caption: A decision-making workflow for troubleshooting common chromatography problems.
References
- 1. pschemicals.com [pschemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. youtube.com [youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 7-Chloro-1H-indazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Chloro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. 1H-indazole-3-carboxaldehydes are pivotal intermediates in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3][4] The aldehyde functionality serves as a versatile handle for constructing a variety of polyfunctionalized 3-substituted indazoles.[1][2][3]
This document provides in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, typically proceeding via the nitrosation of 7-chloro-indole, is a robust reaction but can be susceptible to side reactions and yield loss if not properly controlled. This section addresses the most common challenges in a question-and-answer format.
Question 1: My reaction yield is low, or I'm not getting any product. What are the likely causes and how can I fix it?
Answer: Low to no yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent stoichiometry. The transformation of an indole to an indazole-3-carboxaldehyde via nitrosation is a multi-step process sensitive to several parameters.[2][5]
Root Causes & Solutions:
-
Incorrect Stoichiometry: The nitrosating agent, formed in situ from sodium nitrite (NaNO₂) and an acid like HCl, needs to be in significant excess to drive the reaction to completion. Similarly, an adequate amount of acid is crucial.
-
Suboptimal Reagent Addition and Temperature: The reaction intermediate formed from the indole is highly reactive and can engage in side reactions, such as dimerization, if the concentration of the indole is too high locally.[2][5]
-
Recommendation: The most critical factor for success is the slow, controlled addition of the 7-chloro-indole solution to the pre-formed nitrosating mixture.[2][5] Utilize a syringe pump for addition over a prolonged period (e.g., 2 hours) while maintaining a low temperature (0 °C) to minimize the formation of dimeric byproducts.[2][5][7]
-
-
Insufficient Reaction Time or Temperature Post-Addition: For electron-deficient indoles, such as 6-nitroindole, heating is often required after the initial addition to drive the reaction to completion.[4][6] While 7-chloro-indole is not as electron-deficient, insufficient reaction time can lead to incomplete conversion.
Question 2: I'm observing the formation of a dark red or brown precipitate in my reaction. What is this, and can it be prevented?
Answer: The formation of a dark, often red-colored, precipitate is a well-documented side reaction in the nitrosation of indoles.[2] This is typically due to the formation of dimeric or polymeric byproducts.[2][5] This occurs when the electrophilic intermediate generated from the indole reacts with another molecule of the starting indole, which is a strong nucleophile.
Root Cause & Solutions:
-
High Local Concentration of Indole: As mentioned previously, if the indole is added too quickly, its localized concentration will be high, favoring the undesired dimerization pathway.
Question 3: My desired product is difficult to purify. What are the common impurities and the best purification strategies?
Answer: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.
Common Impurities & Purification Strategies:
-
Dimeric Byproducts and Unreacted Indole: These are the most common impurities.
-
Recommendation: Column chromatography on silica gel is the most effective method for purification.[5][6][7][8] A solvent system of petroleum ether and ethyl acetate (e.g., 8:2 v/v) is often successful in separating the desired product from less polar starting material and more polar byproducts.[5][7]
-
-
Residual Phosphorus-Containing Impurities (if using a Vilsmeier-Haack approach): If the synthesis was attempted via a Vilsmeier-Haack reaction using POCl₃, residual phosphorus compounds can complicate purification.
-
Recommendation: A carefully controlled aqueous workup is essential. This typically involves quenching the reaction mixture by slowly adding it to crushed ice to manage the exothermic hydrolysis of POCl₃.[9] Neutralization of the acidic byproducts (phosphoric and hydrochloric acid) is necessary for efficient extraction of the aldehyde product.[9]
-
Optimized Reaction Conditions Summary
The following table summarizes optimized conditions for the synthesis of 1H-indazole-3-carboxaldehydes from substituted indoles via nitrosation, which can be adapted for 7-chloro-indole.
| Parameter | Recommended Condition | Rationale | Reference |
| Starting Material | 7-Chloro-1H-indole | Precursor for the target molecule | N/A |
| NaNO₂ Stoichiometry | 8 equivalents | Drives the reaction to completion | [2][4][5] |
| Acid (HCl) Stoichiometry | ~2.7-7 equivalents | Catalyzes the formation of the nitrosating agent | [2][6] |
| Addition Temperature | 0 °C | Minimizes side reactions and decomposition | [2][5][7] |
| Addition Method | Slow addition via syringe pump (e.g., over 2 hours) | Prevents formation of dimeric byproducts | [2][5][7] |
| Reaction Temperature | 0 °C to Room Temperature (or gentle heating if needed) | Allows for controlled reaction progression | [5][6] |
| Reaction Time | 12-48 hours post-addition | Ensures complete conversion | [5][6] |
| Solvent | Water/DMF mixture | Good solubility for reagents and substrate | [2][5][7] |
| Purification | Silica Gel Column Chromatography | Effective separation of product from impurities | [5][6][7] |
Experimental Workflow & Troubleshooting Logic
The general workflow for the synthesis is outlined below, followed by a decision-making diagram for troubleshooting common issues.
Caption: General workflow for the synthesis of this compound.
Caption: A logical approach to diagnosing and resolving low yield issues.
Frequently Asked Questions (FAQs)
Q1: Why is direct Vilsmeier-Haack formylation of 7-chloro-1H-indazole generally ineffective?
A1: The direct Vilsmeier-Haack formylation at the C3 position of the indazole ring system is reported to be ineffective.[1] This is due to the electronic properties of the indazole ring. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the C3 position of indazole is not sufficiently activated for the reaction to proceed efficiently with the relatively weak electrophile that is the Vilsmeier reagent.[10] Alternative methods, such as the nitrosation of an indole precursor, are therefore employed.[1]
Q2: Can I use other reagents besides POCl₃ for a Vilsmeier-Haack reaction if I were to apply it to a different, more activated substrate?
A2: Yes, if chlorination is a persistent side reaction when using phosphorus oxychloride (POCl₃), alternative reagents can be used to generate the Vilsmeier reagent.[11] Oxalyl chloride or thionyl chloride with DMF are options that may be less prone to causing chlorination in some cases.[11]
Q3: How should I monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. You can track the consumption of the starting indole and the appearance of the product spot. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[5][6][11]
Q4: What are the key safety precautions for this synthesis?
A4: When working with sodium nitrite and acid, be aware that toxic nitrogen oxide gases can be formed. It is crucial to perform the reaction in a well-ventilated fume hood.[4] If using POCl₃ for any reason, it is highly corrosive and reacts violently with water; handle it with extreme care and use appropriate personal protective equipment (PPE).[9] The quenching of POCl₃ should always be done slowly and in a controlled manner, preferably by adding the reaction mixture to ice.[9]
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Side Reactions in the Formylation of 7-Chloro-1H-Indazole
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the formylation of 7-chloro-1H-indazole, a critical step in the synthesis of various pharmacologically active molecules. Our goal is to equip you with the expertise to anticipate and mitigate common side reactions, ensuring a higher yield and purity of your target compound, 7-chloro-1H-indazole-3-carbaldehyde.
Introduction: The Challenge of Regioselective Formylation
The indazole scaffold is a privileged structure in medicinal chemistry, and its C3-functionalization is a key step in the synthesis of numerous therapeutic agents. However, the seemingly straightforward formylation of 7-chloro-1H-indazole is often fraught with challenges, primarily due to the nuanced reactivity of the indazole ring. The presence of two nitrogen atoms and the influence of the chloro substituent create a competitive environment for electrophilic attack, leading to a variety of potential side reactions. This guide will walk you through the most common issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting a Vilsmeier-Haack formylation of 7-chloro-1H-indazole, but I'm observing no reaction or extremely low conversion. What's going wrong?
A1: The Inherent Reactivity of the Indazole Ring
This is a common and often frustrating issue. The Vilsmeier-Haack reaction, while effective for many electron-rich heterocycles, can be surprisingly inefficient for certain indazoles.[1][2] There are two primary reasons for this:
-
Electronic Deactivation: The Vilsmeier reagent, a chloromethyliminium salt generated from DMF and POCl₃, is a relatively weak electrophile.[3][4] The 7-chloro substituent on the indazole ring is electron-withdrawing, which deactivates the entire aromatic system towards electrophilic substitution. This deactivation can be significant enough to halt the reaction with a weak electrophile. In contrast, indazoles with electron-donating groups or strongly activating groups like a nitro group at the 5-position have been successfully formylated at C3.[5]
-
Substrate-Reagent Incompatibility: In some reported cases, standard Vilsmeier-Haack conditions have failed to yield any of the desired C3-formylated product with similar indazole systems.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your DMF is anhydrous and your POCl₃ is fresh. Moisture can quench the Vilsmeier reagent, and old POCl₃ may have degraded. Some researchers have noted that impurities or degradation of DMF can lead to side reactions.[6]
-
Increase Reaction Temperature: While low temperatures are generally recommended to control selectivity,[7] if no reaction is observed, a gradual and careful increase in temperature (e.g., from 0 °C to room temperature, or up to 60-80 °C) may be necessary to overcome the activation energy barrier.[8][9] Monitor the reaction closely by TLC or LC-MS for product formation and decomposition.
-
Consider an Alternative Method: If the Vilsmeier-Haack reaction remains unsuccessful, it is often more practical to switch to a more robust synthetic strategy. See Q5 for recommended alternatives.
Q2: My reaction is working, but the main product is 1-formyl-7-chloro-1H-indazole (N-formylation). How can I promote C3-formylation?
A2: The N-H Acidity and Nucleophilicity Challenge
N-formylation is arguably the most common side reaction in the formylation of 1H-indazoles. The nitrogen at the N1 position is nucleophilic and the N-H proton is acidic, making it a prime target for the Vilsmeier reagent.[10][11] The reaction can proceed via two pathways: direct electrophilic attack on the N1 nitrogen or deprotonation of the N-H followed by reaction with the formylating agent.
Strategies to Favor C-Formylation:
-
N-Protection Strategy: The most reliable method to prevent N-formylation is to protect the N1 nitrogen with a suitable protecting group prior to the formylation step. After successful C3-formylation, the protecting group can be removed.
Protecting Group Protection Conditions Deprotection Conditions Notes Boc (tert-Butoxycarbonyl) Boc₂O, DMAP, THF TFA or HCl in Dioxane Robust and widely used. SEM (2-(Trimethylsilyl)ethoxymethyl) SEM-Cl, NaH, DMF TBAF or HCl Offers mild deprotection conditions. Trityl Trityl-Cl, Et₃N, DCM Mild acid (e.g., TFA in DCM) Bulky group that can direct metallation if used in other steps. -
Solvent Choice: While less definitive than N-protection, solvent choice can influence the N- vs. C-selectivity. In some cases, non-polar solvents may slightly disfavor the formation of the charged intermediate required for N-formylation. However, this is not a universally effective solution.
Workflow for N-Protection Strategy:
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. soc.chim.it [soc.chim.it]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. jk-sci.com [jk-sci.com]
- 10. growingscience.com [growingscience.com]
- 11. N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 7-Chloro-1H-indazole-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 7-Chloro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, with a primary focus on addressing issues of low yield. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack formylation, the most common synthetic route, to provide actionable, field-proven insights.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiment.
Question 1: My Vilsmeier-Haack formylation of 7-chloro-1H-indazole is resulting in a low yield. What are the potential causes and solutions?
Low yield in the Vilsmeier-Haack formylation of 7-chloro-1H-indazole is a frequent challenge. The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3][4]. The success of this reaction is highly dependent on several critical parameters.
Potential Causes & Recommended Solutions:
| Probable Cause | Recommended Solution(s) |
| 1. Inactive or Poorly Formed Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive and should be prepared in situ under anhydrous conditions. Ensure your DMF is anhydrous and the POCl₃ is of high purity. The reagent is typically formed at low temperatures (0-5 °C) before the addition of the indazole substrate[5][6]. |
| 2. Suboptimal Reaction Temperature | The reaction temperature for the formylation step is crucial. For many electron-rich heterocycles, the reaction is conducted at temperatures ranging from 0 °C to 80 °C[7]. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. Excessive heat can lead to the formation of side products and decomposition. |
| 3. Incorrect Stoichiometry of Reagents | An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A typical molar ratio of 7-chloro-1H-indazole : POCl₃ : DMF is 1 : 1.5-2.0 : 3.0-5.0. However, this may need to be optimized for your specific setup. |
| 4. Formation of Side Products | Indazoles, like indoles, can be susceptible to side reactions such as the formation of dimers or trimers, especially under strongly acidic conditions[8]. Slow, controlled addition of the 7-chloro-1H-indazole to the Vilsmeier reagent at a low temperature can help minimize these side reactions by keeping the concentration of the nucleophilic starting material low[9]. |
| 5. Inefficient Work-up and Product Isolation | The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step of the work-up procedure[3][4]. This is typically achieved by quenching the reaction mixture with ice-water or an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide)[5][10]. Incomplete hydrolysis can lead to lower yields of the desired aldehyde. Ensure the pH is adjusted appropriately to facilitate complete hydrolysis and precipitation of the product. |
Experimental Workflow: Vilsmeier-Haack Formylation of 7-Chloro-1H-indazole
Caption: A workflow for the Vilsmeier-Haack formylation.
Question 2: I am observing the formation of a dark-colored, insoluble material during my reaction. What is it and how can I prevent it?
The formation of dark, often polymeric, byproducts is a known issue in the chemistry of indoles and related heterocycles, particularly under acidic conditions[11].
Potential Causes & Recommended Solutions:
-
Dimerization/Trimerization: The electron-rich nature of the indazole ring makes it susceptible to self-condensation reactions, leading to the formation of colored dimers or trimers[8][9]. This is often exacerbated by high concentrations of the starting material and elevated temperatures.
-
Solution: As mentioned previously, a "reverse addition" protocol, where the indazole solution is added slowly to the Vilsmeier reagent, can significantly mitigate this issue[9]. Maintaining a low reaction temperature is also critical.
-
-
Degradation of Starting Material or Product: 7-Chloro-1H-indazole and the resulting aldehyde product may have limited stability under the reaction conditions, especially if impurities are present in the starting material.
-
Solution: Ensure the purity of your starting 7-chloro-1H-indazole. Recrystallization or column chromatography of the starting material may be necessary. Additionally, minimizing the reaction time can help reduce degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Question 3: My purification by column chromatography is resulting in a low recovery of the final product. What can I do to improve this?
Low recovery during purification can be due to several factors, from the choice of stationary and mobile phases to the stability of the product on silica gel.
Potential Causes & Recommended Solutions:
| Probable Cause | Recommended Solution(s) |
| 1. Product Adsorption on Silica Gel | Aldehydes can sometimes interact strongly with the acidic silica gel, leading to streaking and poor recovery. |
| 2. Inappropriate Solvent System | An incorrect eluent polarity can result in poor separation from impurities or irreversible binding to the column. |
| 3. Product Degradation on the Column | Some compounds are unstable on silica gel and can degrade during the purification process. |
| 4. Recrystallization as an Alternative | For many crystalline products, recrystallization is a more efficient purification method than chromatography. |
Troubleshooting Purification
Caption: Decision-making for improving product recovery.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With an optimized protocol, the yield for the Vilsmeier-Haack formylation of substituted indoles can be quite high, often exceeding 90%[2]. However, for indazoles, the yields can be more variable. A well-optimized reaction for this compound should aim for yields in the range of 60-80%.
Q2: How can I confirm the identity and purity of my final product?
A2: Standard analytical techniques should be employed for characterization. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The aldehyde proton should appear as a singlet at approximately 10.0-10.2 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group (typically around 1670-1700 cm⁻¹).
Q3: What are the critical quality attributes of the starting 7-chloro-1H-indazole?
A3: The purity of the starting material is paramount for a successful synthesis[12]. Key quality attributes to consider are:
-
Purity: Should be >98% as determined by HPLC or GC.
-
Absence of Regioisomers: Ensure the starting material is the correct 7-chloro isomer and not contaminated with other chloro-substituted indazoles.
-
Low Moisture Content: The presence of water can deactivate the Vilsmeier reagent.
Q4: Are there alternative methods for the synthesis of this compound?
A4: While the Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, the direct formylation of indazoles at the C3 position can be inefficient[13]. An alternative and often higher-yielding method is the nitrosation of the corresponding 7-chloro-indole, which proceeds through an oxime intermediate that rearranges to the indazole-3-carbaldehyde[9][13][14]. This method has been shown to be effective for both electron-rich and electron-deficient indoles[9][14].
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. growingscience.com [growingscience.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigarra.up.pt [sigarra.up.pt]
- 13. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 14. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
improving the stability of 7-Chloro-1H-indazole-3-carbaldehyde during storage
Welcome to the technical support center for 7-Chloro-1H-indazole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical research compound during storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is recommended to store the compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as argon or nitrogen.[1] The ideal storage temperature is refrigerated at 2-8°C.[1] These conditions are designed to minimize degradation from atmospheric oxygen, moisture, light, and elevated temperatures.
Q2: I've noticed a change in the color of the solid compound. What does this signify?
A visual change in the appearance of this compound, such as darkening or discoloration, is a potential indicator of degradation.[1] This can be caused by exposure to air, light, or moisture.[1] If you observe any color change, it is strongly advised to re-analyze the material for purity before use to ensure the reliability of your experimental results.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
Yes, inconsistent experimental outcomes are a common consequence of compound degradation. Aldehydes are known to be susceptible to oxidation, which would convert the aldehyde group to a carboxylic acid, altering the compound's reactivity and properties.[2] To rule out compound instability as the cause, it is crucial to use a fresh vial or re-qualify the purity of your existing stock using the analytical methods outlined in this guide.
Q4: Is it acceptable to store this compound at room temperature for short periods?
While short-term storage at room temperature in a desiccator may be acceptable for immediate use, it is not recommended for long-term stability.[1] Aromatic aldehydes can be sensitive to ambient conditions, and prolonged exposure can lead to a gradual loss of purity.[2] For maximum shelf-life, refrigerated storage is strongly advised.[1]
Q5: What materials should be avoided when working with this compound?
Based on the reactivity of similar compounds, this compound should be stored away from strong oxidizing agents, strong bases, and amines.[3] Contact with these materials could lead to vigorous and potentially hazardous reactions, compromising the stability of the compound.
II. Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a more in-depth guide to identifying and mitigating common stability issues.
Issue 1: Appearance of Impurities in a Freshly Prepared Solution
-
Observation: Unexpected peaks are observed during HPLC or LC-MS analysis of a recently prepared solution.
-
Probable Cause: The aldehyde functional group is susceptible to oxidation, particularly when exposed to air (oxygen). This can lead to the formation of the corresponding carboxylic acid, 7-Chloro-1H-indazole-3-carboxylic acid.
-
Preventative Measures & Solutions:
-
Use High-Purity, Deoxygenated Solvents: Preparing solutions with solvents that have been purged with an inert gas (e.g., argon or nitrogen) can minimize the presence of dissolved oxygen.
-
Prepare Solutions Fresh: It is highly recommended to prepare solutions of this compound immediately before use.[2]
-
Inert Atmosphere: If solutions need to be stored for a short period, they should be kept under an inert atmosphere in a tightly sealed vial at 2-8°C.[2]
-
Issue 2: Gradual Degradation of the Compound in Solid State
-
Observation: A change in the physical appearance of the solid (e.g., color change, clumping) and a decrease in purity over time, as confirmed by analytical techniques.
-
Probable Cause: This is likely due to a combination of factors including exposure to air, moisture, and light. Aromatic aldehydes can be sensitive to photodegradation.[2][4]
-
Preventative Measures & Solutions:
-
Proper Storage: Always store the solid compound in a tightly sealed, amber-colored vial to protect it from light.[1]
-
Inert Gas Blanket: Before sealing the container for long-term storage, purge the headspace with an inert gas like argon or nitrogen to displace air and moisture.[1]
-
Desiccation: Store the vial in a desiccator to protect it from atmospheric moisture.
-
Issue 3: Formation of Polymeric Byproducts
-
Observation: Formation of insoluble material or a significant broadening of peaks in the NMR spectrum.
-
Probable Cause: Aldehydes have a tendency to polymerize, especially in the presence of acidic or basic catalysts. While less common with aromatic aldehydes compared to aliphatic ones, it can still occur under certain conditions.
-
Preventative Measures & Solutions:
-
Avoid Extreme pH: Ensure that the compound is not exposed to strong acids or bases during storage or in solution, unless required for a specific reaction.
-
Controlled Temperature: Elevated temperatures can accelerate polymerization. Adhere to the recommended refrigerated storage conditions.
-
III. Visualization of Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
IV. Analytical Protocols for Purity Assessment
To ensure the integrity of your research, it is essential to periodically assess the purity of this compound. A combination of orthogonal analytical methods is recommended for a comprehensive evaluation.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of the compound and detecting non-volatile impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures the separation of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic nature of the compound allows for strong UV absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity of the main compound and for identifying unknown degradation products by providing molecular weight information.[6]
| Parameter | Recommended Condition | Rationale |
| LC Conditions | As per HPLC method, may require scaling for smaller column dimensions | To achieve separation prior to mass analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for this class of molecules. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | For accurate mass measurement and structural elucidation of impurities. |
| Scan Range | m/z 100-500 | To cover the molecular ion of the parent compound and potential degradation products. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for confirming the structural integrity of the compound and detecting impurities that may not be visible by HPLC-UV.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO-d₆ or CDCl₃ | Common deuterated solvents that will not obscure key proton signals. |
| Frequency | ≥400 MHz | Higher field strength provides better resolution of signals. |
| Key Signals | Aldehyde proton (~10 ppm), aromatic protons, NH proton | The chemical shifts and coupling constants of these signals are characteristic of the compound's structure. |
V. Experimental Workflow for Purity Verification
The following diagram outlines a logical workflow for verifying the purity of this compound.
Caption: Recommended workflow for purity verification of this compound.
References
- 1. 1008-07-7|7-Chloro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 7-Chloro-1H-indazole-3-carbaldehyde
Welcome to the technical support center for 7-Chloro-1H-indazole-3-carbaldehyde (CAS No. 885519-02-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this important synthetic intermediate.[1][2][3] Here, you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: A multi-pronged analytical approach is recommended for the unambiguous characterization of this compound. The core techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[4]
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Q2: I'm observing a lower-than-expected yield in my synthesis. What are the common causes?
A2: Low yields in the synthesis of indazole-3-carbaldehydes, often prepared via nitrosation of the corresponding indole, can be attributed to several factors.[6] Key among these is the potential for side reactions, such as the formation of dimeric byproducts, especially with electron-rich indoles.[7] Careful control of reaction temperature and the rate of reagent addition is critical to minimize these side reactions.[7]
Q3: My compound appears to be degrading upon storage. What are the recommended storage conditions?
A3: Indazole derivatives, particularly those with aldehyde functionalities, can be susceptible to oxidation and light-induced degradation. It is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended for long-term storage).
Q4: I am having trouble dissolving the compound for analysis. What solvents are recommended?
A4: this compound generally exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. For chromatographic purposes, acetonitrile and methanol are commonly used.[4][8] It is always best practice to perform solubility tests with small amounts of material before preparing bulk solutions.
II. Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during the characterization of this compound.
Problem: Broad or disappearing NH proton signal in ¹H NMR.
-
Probable Cause: The indazole NH proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange can lead to signal broadening or, in some cases, the signal may not be observed at all.
-
Recommended Solutions:
-
Use a scrupulously dry NMR solvent. Prepare the sample in a glove box or under an inert atmosphere to minimize moisture exposure.
-
Perform a D₂O exchange experiment. Add a drop of deuterium oxide to the NMR tube. The NH proton will exchange with deuterium, causing its signal to disappear. This confirms the identity of the NH proton peak.
-
Low-temperature NMR. Cooling the sample can slow down the exchange rate, resulting in a sharper NH signal.
-
Problem: Unexpected peaks in the ¹H or ¹³C NMR spectrum.
-
Probable Cause: The presence of impurities from the synthesis or degradation products. Common impurities can include unreacted starting materials or regioisomers.
-
Recommended Solutions:
-
Purify the sample. Recrystallization or column chromatography on silica gel can effectively remove many impurities.
-
Run 2D NMR experiments. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning signals and identifying the structure of impurities.
-
Compare with reference spectra. If available, compare your spectra with those of a certified reference standard.
-
Problem: Poor peak shape (tailing or fronting) in HPLC.
-
Probable Cause:
-
Secondary interactions with the stationary phase: The nitrogen atoms in the indazole ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Column overload: Injecting too much sample can cause peak distortion.
-
Inappropriate mobile phase pH: The ionization state of the molecule can affect its interaction with the stationary phase.
-
-
Recommended Solutions:
-
Use a low-silanol activity column or an end-capped column. [9]
-
Add a mobile phase modifier. A small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) or a base (e.g., triethylamine) can improve peak shape by suppressing unwanted interactions.[4][9]
-
Optimize sample concentration and injection volume. Perform a loading study to determine the optimal injection amount.
-
Adjust the mobile phase pH. Experiment with different pH values to find the optimal conditions for your separation.
-
Problem: Appearance of new peaks in the chromatogram over time.
-
Probable Cause: The compound may be unstable in the chosen mobile phase or under the analytical conditions. Aldehyd groups can be susceptible to oxidation.
-
Recommended Solutions:
-
Prepare fresh sample solutions. Avoid using old solutions for analysis.
-
Investigate sample stability. Analyze the sample at different time points after preparation to assess its stability in the diluent.
-
Use an autosampler with temperature control. Keeping the samples cool can slow down degradation.
-
III. Experimental Protocols & Data
This protocol provides a general starting point for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a composition that allows for good retention of the main peak and then ramp up the organic phase to elute any less polar impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 0.5 mg/mL.
Table 1: Typical Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Aldehyde Proton (CHO) | Singlet, ~10.0 ppm |
| Aromatic Protons | Multiplets, ~7.0-8.5 ppm | |
| NH Proton | Broad singlet, variable chemical shift | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~185 ppm |
| Aromatic Carbons | ~110-150 ppm | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 181.02 |
| FTIR | C=O Stretch | ~1680 cm⁻¹ |
| N-H Stretch | ~3300 cm⁻¹ |
IV. Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the characterization and troubleshooting of this compound.
A logical workflow for troubleshooting characterization.
V. References
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
1008-07-7|7-Chloro-1H-indole-3-carbaldehyde|BLD Pharm. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2014). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Product information, this compound. (n.d.). P&S Chemicals. Retrieved from --INVALID-LINK--
-
This compound molecular information. (n.d.). Cas Number Lookup. Retrieved from --INVALID-LINK--
-
Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--
-
7-chloro-1h-indazole-3-carboxylic acid(129295-32-5) 1 h nmr. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
This compound CAS#: 885519-02-8. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Bulgarian Chemical Communications. Retrieved from --INVALID-LINK--
-
7-Chloro-3-methyl-1H-indazole-5-carboxaldehyde. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from --INVALID-LINK--
-
1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Retrieved from --INVALID-LINK--
-
A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazole-3-carboxamide. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. Retrieved from --INVALID-LINK--
-
Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Comparative Guide. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
Common side reactions in the synthesis of indazole-3-carboxamides. (2025). Benchchem. Retrieved from --INVALID-LINK--
-
Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). (2020). ResearchGate. Retrieved from --INVALID-LINK--
-
HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from --INVALID-LINK--
-
5-chloro-1H-indazole-3-carbaldehyde. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
7-Azaindole-3-carboxaldehyde 97. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved from --INVALID-LINK--
-
Pyrrole. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
References
- 1. pschemicals.com [pschemicals.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. This compound CAS#: 885519-02-8 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 1008-07-7|7-Chloro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scale-Up of 7-Chloro-1H-indazole-3-carbaldehyde Production
Welcome to the Technical Support Center for the synthesis of 7-Chloro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will explore the common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles to ensure a safe, efficient, and scalable process.
The primary and most effective route to this compound is the Vilsmeier-Haack formylation of 7-Chloro-1H-indazole. This reaction is valued for its efficiency in formylating electron-rich heterocyclic compounds.[1][2] It involves the creation of a chloroiminium salt, the "Vilsmeier reagent," from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[3][4][5] This electrophilic reagent then attacks the C3 position of the indazole ring, and the resulting iminium salt is hydrolyzed during workup to yield the desired aldehyde.[1][3][5]
However, while robust at the bench, this reaction presents significant thermal and chemical challenges upon scale-up. This guide provides the critical insights needed to navigate these complexities.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses the most frequent problems encountered during the scale-up of the Vilsmeier-Haack formylation for this compound production.
Q1: We are experiencing a dangerous and difficult-to-control exotherm during the addition of POCl₃. What is the cause and how can we mitigate this risk?
A1: Causality & Mitigation Strategy
This is the most critical scale-up hazard for this reaction. The issue stems from two primary factors:
-
Exothermic Reagent Formation: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is highly exothermic.[6]
-
Thermal Instability: The Vilsmeier reagent itself, as well as the final reaction mixture, can be thermally unstable, with the potential for rapid decomposition and significant pressure buildup at elevated temperatures.[7][8][9]
On a small scale, a simple ice bath can manage the heat output. In a large reactor, inadequate heat removal can lead to a thermal runaway event.
Troubleshooting Steps & Solutions:
-
Reverse the Order of Addition: The safest and most effective control strategy is to add the POCl₃ slowly and sub-surface to a pre-cooled mixture of the 7-Chloro-1H-indazole substrate and DMF. This "in-situ" formation ensures the Vilsmeier reagent is consumed by the substrate as soon as it is generated, preventing its accumulation and the associated thermal risk.[7][9]
-
Implement Reaction Calorimetry: Before any scale-up, perform calorimetric studies (e.g., using a Reaction Calorimeter RC1 or Differential Scanning Calorimetry DSC) to determine the reaction enthalpy, heat flow, and the onset temperature for any decomposition reactions. This data is essential for safe process design.[7][10]
-
Utilize a Co-Solvent: Introducing an inert, high-boiling solvent like dichloromethane or dichloroethane can increase the thermal mass of the reaction, helping to absorb heat and moderate temperature changes.
-
Ensure Robust Cooling: The reactor must have sufficient cooling capacity to handle the total heat flow of the reaction. Ensure the jacket temperature is low enough and the coolant flow rate is adequate.
-
Consider Continuous Flow Chemistry: For large-scale industrial production, transitioning to a continuous flow reactor is a superior alternative. Microreactors offer exceptional heat transfer, minimizing the risk of thermal runaway and improving safety.[6]
Caption: Decision workflow for managing thermal hazards.
Q2: Our reaction yield has dropped significantly at pilot scale, and we observe incomplete conversion of the starting material. What are the likely causes?
A2: Causality & Mitigation Strategy
A drop in yield upon scale-up often points to issues with mass transfer (mixing) or suboptimal reaction conditions that were not apparent at the lab scale.
Troubleshooting Steps & Solutions:
-
Evaluate Mixing Efficiency: Inadequate agitation in a large vessel can lead to localized "hot spots" or areas of poor reagent distribution. Ensure the impeller design and agitation speed are sufficient to maintain a homogenous mixture.
-
Optimize Reagent Stoichiometry: The Vilsmeier reagent is a weaker electrophile than those used in reactions like Friedel-Crafts acylation.[4] Therefore, the reaction is sensitive to the reactivity of the aromatic substrate. A moderate excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) may be required to drive the reaction to completion.
-
Refine Temperature Profile: While the initial reagent formation requires cooling (0-5 °C), the subsequent formylation of the indazole may require a period of gentle heating (e.g., 25-50 °C) to proceed at a reasonable rate.[11] This "heating phase" must be carefully controlled to avoid decomposition. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time.
-
Check Purity of Starting Materials: Impurities in large batches of 7-Chloro-1H-indazole or DMF (especially water) can consume the Vilsmeier reagent, leading to lower yields. Always use anhydrous solvents and verify the purity of your starting materials.
Q3: We are struggling with a difficult work-up procedure and product isolation. The product is an oily solid that is hard to purify. How can we improve this?
A3: Causality & Mitigation Strategy
Work-up issues are common when scaling the Vilsmeier-Haack reaction. The key is to ensure complete hydrolysis of the intermediate iminium salt and effective neutralization of the acidic mixture without creating purification challenges.
Troubleshooting Steps & Solutions:
-
Controlled Quenching: The quenching step is critical. Instead of adding water to the reaction mass, slowly transfer the reaction mixture to a separate, well-agitated vessel containing a cold (0-10 °C) aqueous solution of a mild base like sodium bicarbonate or sodium acetate. This controls the quenching exotherm and hydrolyzes the iminium salt to the aldehyde under controlled pH.
-
Product Precipitation/Crystallization: The desired product, this compound, should precipitate as a solid during this controlled quench. Adjusting the final pH and temperature can optimize the crystallization and improve the particle size for easier filtration.
-
Solvent Selection for Extraction/Recrystallization: If the product does not precipitate cleanly, it will need to be extracted.
-
Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. Be wary of emulsion formation; a brine wash can help break up emulsions.
-
Recrystallization: To upgrade purity, recrystallize the crude solid from a suitable solvent system. Screen solvents such as ethanol/water, ethyl acetate/hexanes, or toluene.[3]
-
-
Column Chromatography: For very high purity requirements, column chromatography on silica gel is effective.[12][13] A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.[12]
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety hazards I should be aware of?
-
A: The main hazards are the high exothermicity of Vilsmeier reagent formation, the thermal instability of the reagent and reaction mixture, and the corrosive nature of POCl₃ and the HCl gas produced during quenching.[7][8][9] Always work in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended to track the formation of the product and any significant impurities.
-
-
Q: Are there any viable alternative formylation methods for this substrate?
-
A: While other methods like the Duff or Reimer-Tiemann reactions exist, they are generally less suitable for this specific substrate. The Vilsmeier-Haack reaction is typically preferred for its high regioselectivity at the C3 position of the indazole ring and its effectiveness with moderately activated heterocycles.[2] An alternative route involves the nitrosation of the corresponding indole, which can also produce indazole-3-carboxaldehydes.[14][15][16]
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Baseline)
-
To a stirred solution of 7-Chloro-1H-indazole (1.0 eq) in anhydrous DMF (10 vol) in a round-bottom flask equipped with a thermometer and nitrogen inlet, cool the mixture to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and stir vigorously for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography.
Protocol 2: Recommended Pilot-Scale Synthesis (Safety-Optimized)
-
Charge a jacketed glass-lined reactor with 7-Chloro-1H-indazole (1.0 eq) and anhydrous DMF (10 vol).
-
Begin aggressive agitation and cool the reactor contents to 0-5 °C using the cooling jacket.
-
Slowly add POCl₃ (1.5 eq) sub-surface over 2-4 hours via a dosing pump, maintaining the internal temperature at <10 °C.
-
Once the addition is complete, maintain the temperature at 5-10 °C for 1 hour.
-
Slowly ramp the temperature to 30-35 °C and hold for 4-6 hours. Monitor the reaction for completion using a pre-validated HPLC method.
-
In a separate quench vessel, charge water (20 vol) and sodium bicarbonate (3.0 eq) and cool to 0-10 °C.
-
Slowly transfer the completed reaction mass into the quench vessel over 1-2 hours, maintaining the quench temperature at <20 °C.
-
Stir the resulting slurry for 2 hours at 10-15 °C to ensure complete hydrolysis and crystallization.
-
Isolate the product by centrifugation or filtration. Wash the cake with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Data Summary: Impact of Process Parameters
| Parameter | Lab-Scale (Normal Addition) | Pilot-Scale (Reverse Addition) | Expected Outcome & Rationale |
| Addition Order | POCl₃ added to Substrate/DMF | POCl₃ added to Substrate/DMF | Reverse addition is critical for safety. It prevents the accumulation of the unstable Vilsmeier reagent, minimizing thermal runaway risk.[7] |
| Temp. Control | Ice Bath (0-10 °C) | Jacketed Reactor (0-10 °C add, 30-35 °C hold) | Precise temperature control at scale prevents side reactions and decomposition. The hold period at a slightly elevated temperature drives the reaction to completion. |
| Quench Method | Pour onto ice, then neutralize | Transfer to cold bicarb solution | Controlled quench prevents large exotherms and ensures consistent product precipitation and purity. |
| Typical Yield | 65-80% | 75-90% | The optimized, controlled conditions of the pilot-scale process often lead to improved yield and batch-to-batch consistency. |
Process & Logic Visualization
Caption: Recommended workflow for safe, scalable synthesis.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles | Semantic Scholar [semanticscholar.org]
removal of starting material from 7-Chloro-1H-indazole-3-carbaldehyde product
Welcome to the technical support guide for the purification of 7-Chloro-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in removing starting materials and other impurities from this key synthetic intermediate. The following question-and-answer guide provides troubleshooting strategies and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I've completed the synthesis of this compound, likely from 7-chloro-1H-indole via a Vilsmeier-Haack or nitrosation reaction. How can I first confirm that the impurity I'm seeing is indeed the starting material?
A1: Proper identification of the impurity is the critical first step before selecting a purification strategy. A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude product, the 7-chloro-1H-indole starting material, and a co-spot (crude + starting material) on the same TLC plate. The product, this compound, is significantly more polar due to the aldehyde group and will have a lower Retention Factor (Rƒ) than the less polar indole starting material. If the impurity spot in your crude product has the same Rƒ as the 7-chloro-1H-indole standard and merges with it in the co-spot, you have strong evidence of its identity.[1]
-
¹H NMR Spectroscopy: Proton NMR provides definitive structural information. In your crude sample, look for characteristic peaks of the 7-chloro-1H-indole that are absent in the pure product spectrum. The aromatic protons of the indole will have distinct chemical shifts and coupling patterns compared to the indazole product. More importantly, the aldehyde proton (-CHO) of your desired product will appear as a sharp singlet far downfield, typically between δ 10.0 and 10.2 ppm, which will be absent if only starting material is present.[2][3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is ideal.[4] The more polar product will typically have a shorter retention time than the less polar starting material. By running a standard of the 7-chloro-1H-indole, you can confirm the identity of the impurity peak by retention time and quantify its percentage in the crude mixture.
Q2: My analysis confirms significant starting material contamination. What is the most robust and generally applicable method for purification?
A2: For general-purpose purification with high resolution, automated flash column chromatography is the recommended method.[1] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase. The polarity difference between the aldehyde product and the indole starting material makes this an ideal separation technique.
-
TLC Method Development:
-
Develop a solvent system that provides good separation on a TLC plate. The target Rƒ for the desired product should be approximately 0.2-0.3.[1]
-
A common mobile phase is a gradient of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or petroleum ether. Start by testing a ratio like 20% EtOAc in Hexanes.
-
| Component | Polarity | Typical Rƒ (20% EtOAc/Hexanes) |
| 7-Chloro-1H-indole (Starting Material) | Lower | ~0.6 - 0.7 |
| This compound (Product) | Higher | ~0.2 - 0.3 |
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add silica gel (approx. 2-3 times the weight of your crude material) to the solution.
-
Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This prevents solvent effects that can decrease resolution.[1]
-
-
Column Setup and Elution:
-
Select a pre-packed silica gel column appropriately sized for your sample mass (e.g., a 40 g column for 1 g of crude material).
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).
-
Load the dry sample onto the column.
-
Run a linear gradient from a low to a high percentage of the polar solvent (e.g., 10% to 50% EtOAc over 10-15 column volumes).
-
Monitor the elution using the UV detector, collecting fractions corresponding to each peak. The less polar starting material will elute first, followed by the more polar product.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Chloro-Substituted 1H-Indazole-3-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics, particularly as kinase inhibitors. Among the myriad of indazole derivatives, halo-substituted congeners play a pivotal role in modulating pharmacological activity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of chloro-substituted 1H-indazole-3-carbaldehydes, with a specific focus on the 7-chloro isomer.
Due to the limited availability of published experimental data for 7-Chloro-1H-indazole-3-carbaldehyde, this guide will leverage a comparative approach. We will present the established ¹H and ¹³C NMR data for the closely related and well-characterized 5-Chloro-1H-indazole-3-carbaldehyde. This will serve as a robust benchmark for predicting and interpreting the spectral data of the 7-chloro isomer, highlighting the nuanced effects of substituent positioning on the electronic environment of the indazole ring.
The Significance of Regioisomeric Substitution
The precise placement of a substituent on the indazole ring can profoundly influence a molecule's biological activity. This is often due to altered steric and electronic properties that affect binding to target proteins. NMR spectroscopy is an exquisitely sensitive tool for confirming the regiochemistry of such substitutions. The chemical shifts and coupling constants of the aromatic protons and carbons provide a detailed fingerprint of the molecule's structure.
In the case of chloro-substituted indazole-3-carbaldehydes, the position of the chlorine atom (e.g., at C5 versus C7) will induce distinct changes in the NMR spectra of the neighboring protons and carbons. Understanding these differences is critical for unequivocal structure elucidation and for ensuring the synthesis of the desired regioisomer.
Comparative NMR Data Analysis: 5-Chloro vs. This compound
Table 1: Experimental NMR Data for 5-Chloro-1H-indazole-3-carbaldehyde [1]
| ¹H NMR (300 MHz, acetone-d₆) | δ (ppm) | Multiplicity | J (Hz) |
| H-4 | 8.16 | dd | 2.0, 0.5 |
| H-6 | 7.75 | dd | 9.0, 0.5 |
| H-7 | 7.47 | dd | 9.0, 2.0 |
| CHO | 10.19 | s | - |
| NH | 13.28 | brs | - |
| ¹³C NMR (75 MHz, acetone-d₆) | δ (ppm) |
| C=O | 187.5 |
| C3 | 144.6 |
| C3a | 141.0 |
| C7a | 130.0 |
| C5 | 128.8 |
| C4 | 122.5 |
| C7 | 121.1 |
| C6 | 113.5 |
Predicted NMR Data for this compound: An Expert's Perspective
Based on the established principles of NMR spectroscopy and the data from the 5-chloro isomer, we can anticipate the following key differences in the spectra of this compound:
-
¹H NMR:
-
The proton at C-4 will likely experience a downfield shift compared to the 5-chloro isomer due to the anisotropic effect of the C-3 aldehyde group and the altered electronic influence of the C-7 chlorine.
-
The protons at C-5 and C-6 will exhibit a different coupling pattern and chemical shifts. We would expect a doublet of doublets for H-5 and a triplet-like signal for H-6, with their chemical shifts influenced by the adjacent chlorine atom at C-7.
-
The aldehyde and NH protons are expected to have similar chemical shifts to the 5-chloro isomer, as they are more distant from the site of substitution.
-
-
¹³C NMR:
-
The most significant change will be the chemical shift of C-7, which will be directly attached to the electronegative chlorine atom and thus shifted downfield.
-
The chemical shifts of C-6 and C-7a will also be impacted by the proximity of the chlorine atom.
-
The carbons of the pyrazole ring (C3 and C3a) and the aldehyde carbon are less likely to show dramatic shifts.
-
Experimental Protocol for NMR Data Acquisition
To ensure the accurate and reliable acquisition of NMR data for substituted indazoles, the following experimental protocol is recommended. This protocol is based on standard practices for the characterization of small organic molecules[2].
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is crucial, as it can influence the chemical shifts, particularly of the NH proton[1].
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃, and quaternary carbons).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the proton signals and determine the coupling constants.
-
Assign the peaks to the corresponding protons and carbons in the molecule. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.
-
Visualizing the Molecular Structure and Logic
To better understand the structural relationships and the rationale behind the NMR analysis, the following diagrams are provided.
Caption: Molecular structures of 5-chloro and this compound.
Caption: A generalized workflow for NMR data acquisition and analysis.
Alternative and Complementary Analytical Techniques
While NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, other analytical techniques can provide valuable complementary information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound by providing a highly accurate mass measurement[1].
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) of the aldehyde and the N-H bond of the indazole ring[1].
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and regiochemistry.
Conclusion
The comprehensive characterization of substituted indazoles is paramount for advancing drug discovery and development. While the complete experimental ¹H and ¹³C NMR data for this compound remains to be published, a comparative analysis with the known data of its 5-chloro isomer provides a strong predictive framework for its spectroscopic features. The detailed experimental protocol outlined in this guide serves as a robust methodology for acquiring high-quality NMR data for this and other related heterocyclic compounds. By combining meticulous experimental work with a thorough understanding of structure-spectra correlations, researchers can confidently elucidate the structures of novel indazole derivatives and accelerate their journey from the laboratory to potential clinical applications.
References
Navigating the Bioactive Landscape of Indazoles: A Comparative Guide to 7-Chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has firmly established itself as a "privileged structure" in the realm of medicinal chemistry. Its versatile bicyclic system, composed of a benzene ring fused to a pyrazole ring, serves as the foundation for a multitude of compounds with a wide array of pharmacological activities.[1][2][3] This has led to the successful development of several FDA-approved drugs, particularly in oncology, such as the kinase inhibitors Axitinib and Pazopanib, which underscore the therapeutic potential embedded within the indazole core.[1][4] The biological activity of indazole derivatives is exquisitely sensitive to the nature and placement of substituents on the ring system, a principle that drives the ongoing exploration of novel analogues.[4]
This guide provides a comparative analysis of the biological activity of 7-Chloro-1H-indazole-3-carbaldehyde against other notable indazole derivatives. While direct experimental data for this specific compound is limited in publicly available literature, this document will leverage established structure-activity relationships (SAR) to project its likely biological profile. By juxtaposing this predicted activity with the known biological effects of other indazoles, we aim to provide a valuable resource for researchers engaged in the design and development of new therapeutic agents.
Unveiling this compound: A Predicted Profile
The structure of this compound features two key functionalities that are expected to dictate its biological character: the chloro substituent at the 7-position and the carbaldehyde group at the 3-position.
-
The 7-Chloro Substituent: Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. A chloro group at the 7-position can influence the molecule's lipophilicity, which may affect its ability to cross cell membranes. Furthermore, the electronic properties of the chlorine atom can alter the electron density of the indazole ring system, potentially influencing its interaction with biological targets. In the context of other heterocyclic scaffolds, such as quinolines, a 7-chloro substituent is a common feature in compounds with demonstrated antimalarial, antinociceptive, and anti-inflammatory activities.[5][6]
-
The 3-Carbaldehyde Group: The aldehyde functionality at the 3-position renders this compound a valuable synthetic intermediate.[7][8] Aldehydes are reactive moieties that can be readily transformed into a wide variety of other functional groups, allowing for the synthesis of a diverse library of 3-substituted indazole derivatives. While the aldehyde itself can participate in interactions with biological macromolecules, it is more likely that this compound will serve as a precursor to more complex and potent bioactive molecules. For instance, indazole-3-carboxamides, which can be synthesized from the corresponding aldehyde, have shown significant activity as inhibitors of various kinases, including GSK-3 and PAK1.[9][10][11]
Based on these structural features and the established SAR of the indazole class, it is reasonable to hypothesize that this compound may possess modest intrinsic biological activity but holds significant potential as a scaffold for the development of potent kinase inhibitors with applications in oncology and inflammatory diseases.
Comparative Biological Activity of Indazole Derivatives
The biological activity of indazole derivatives is profoundly influenced by the substitution pattern on the indazole ring. The following tables provide a comparative overview of the reported activities of various indazoles, offering a context for the predicted potential of this compound.
Anticancer Activity of Substituted Indazoles
The indazole scaffold is a prominent feature in many anticancer agents.[2][4][12] The antiproliferative activity of these compounds is often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 6-Nitro-tetrahydro-2H-benzo[g]indazoles | 6-NO2 | NCI-H460 (Lung) | 5 - 15 | [13] |
| Indazole Derivative 2f | 3-styryl, 6-pyridyl-piperazinyl | 4T1 (Breast), HepG2 (Liver), MCF-7 (Breast) | 0.23, 0.80, 0.34 | [12] |
| 1H-Indazole-3-amine Derivative 6o | 3-amino, complex side chain | K562 (Leukemia) | 5.15 | [14][15][16] |
| 1H-Indazole-3-amine Derivative 5k | 3-amino, mercapto acetamide side chain | HepG2 (Liver) | 3.32 | [16] |
| Curcumin Indazole Analog 3b | Complex curcumin analog | WiDr (Colorectal) | 27.20 | [17] |
Kinase Inhibitory Activity of Indazole Derivatives
A significant portion of research into indazole derivatives has focused on their ability to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[18][19][20]
| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Reference(s) |
| 1H-Indazole-3-carboxamide Derivative 30l | PAK1 | 9.8 | [11] |
| N-Aromatic-Substituted Indazole 29 | JNK3 | 5 | [21] |
| Indazole Derivative 17 | Aurora A/B | - | [20] |
| Indazole Derivative 21 | Aurora B | - | [20] |
| Indazole Derivative 30 | Aurora A | - | [20] |
| Various Indazole Derivatives | PKMYT1 | Various | [22] |
Key Signaling Pathway: p21-activated Kinase 1 (PAK1)
Given that 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), this signaling pathway is of particular relevance.[11] PAK1 is a key downstream effector of the small GTPases Rac and Cdc42 and plays a crucial role in regulating cell motility, survival, and proliferation. Its aberrant activation is implicated in tumor progression.
Caption: The PAK1 signaling pathway and its inhibition by indazole derivatives.
Experimental Protocols
To facilitate the empirical validation of the biological activity of this compound and its derivatives, the following standard experimental protocols are provided.
MTT Assay for Cell Proliferation
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability percentage against the compound concentration.
In Vitro Kinase Inhibition Assay
The inhibitory activity of a compound against a specific kinase can be determined using various commercially available assay kits, such as those based on luminescence (e.g., ADP-Glo™) or fluorescence.
General Principle (Luminescence-based): This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant kinase (e.g., PAK1)
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a multi-well plate, add the kinase, its substrate, and ATP.
-
Add the test compound dilutions to the wells. Include controls with DMSO (no inhibition) and without kinase (background).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the assay kit. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates a luminescent signal proportional to the ATP concentration.
-
Record the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Conclusion
While direct experimental evidence for the biological activity of this compound remains to be established, a comprehensive analysis of the structure-activity relationships of the broader indazole class allows for a reasoned prediction of its potential. The presence of the 7-chloro substituent and the synthetically versatile 3-carbaldehyde group suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The comparative data presented in this guide highlights the diverse biological activities of indazole derivatives and underscores the importance of substituent patterns in determining their potency and selectivity. Further synthetic modification of this compound and subsequent biological evaluation are warranted to fully elucidate its therapeutic potential.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 15. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 16. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 7-Chloro-1H-indazole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible downstream results. 7-Chloro-1H-indazole-3-carbaldehyde is a pivotal building block in the synthesis of a multitude of pharmacologically active agents, particularly kinase inhibitors.[1][2][3] Its structural integrity and purity are therefore of paramount importance. This guide provides an in-depth, technically-grounded comparison of methodologies to validate the purity of synthesized this compound, moving beyond simple protocols to explain the scientific rationale behind each step.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with an understanding of the synthetic route and the potential impurities that may arise. A common and efficient method for the synthesis of 3-formylindazoles is the nitrosation of the corresponding indole.[4][5] This reaction, while effective, can introduce specific impurities that a well-designed analytical method must be able to resolve and quantify.
The reaction proceeds via the formation of a nitroso-intermediate from 7-chloroindole, which then undergoes rearrangement to the indazole-3-carbaldehyde. The acidic conditions and the reactive nature of the intermediates can lead to several potential impurities:
-
Unreacted 7-Chloroindole: Incomplete reaction is a common source of impurity.
-
Regioisomers: While the 3-formyl product is generally favored, trace amounts of other isomers may form.
-
Oxidation Products: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, 7-chloro-1H-indazole-3-carboxylic acid.
-
Byproducts from Side Reactions: The complexity of nitrogen oxide chemistry in the nitrosation reaction can lead to various minor byproducts.[4]
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
A Multi-Pronged Approach to Purity Validation
To ensure the highest confidence in the purity of the synthesized compound, a combination of orthogonal analytical techniques is indispensable. Each method interrogates different physicochemical properties of the molecule, providing a comprehensive purity profile.
| Analytical Method | Parameter Measured | Primary Use | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Retention Time (t R ), Peak Area | Purity Assessment & Quantification | High resolution, quantitative accuracy, robust and reproducible. | Limited peak identification without a reference standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Retention Time (t R ), Mass-to-Charge Ratio (m/z) | Identity Confirmation & Impurity Profiling | High specificity and sensitivity, provides molecular weight information. | Quantification can be less accurate than HPLC-UV without standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift (δ), Coupling Constants (J) | Definitive Structure Elucidation | Unambiguous structural information, can detect non-chromophoric impurities. | Lower sensitivity compared to chromatographic methods. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Functional Group Identification | Quick confirmation of key functional groups (e.g., C=O, N-H). | Not suitable for quantification or detection of minor impurities. |
Experimental Protocols: A Step-by-Step Guide
Stability-Indicating HPLC-UV Method for Purity Determination
A stability-indicating HPLC method is crucial as it can resolve the main compound from its potential degradation products and synthesis-related impurities.[6]
Objective: To develop a robust, stability-indicating reversed-phase HPLC method for the accurate quantification of this compound and its comparison against a reference standard.
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound (synthesized sample and certified reference standard)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | The acidic modifier improves peak shape for the slightly basic indazole nitrogen and suppresses silanol interactions with the stationary phase. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good separation efficiency for a wide range of compounds. |
| Gradient Elution | 5% to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate. | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime, thus providing a comprehensive impurity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 310 nm | The indazole ring system typically exhibits strong absorbance around 254 nm. A secondary wavelength can be used to check for peak purity and detect impurities with different chromophores. A DAD allows for the acquisition of the full UV spectrum for each peak. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading while ensuring adequate sensitivity. |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 acetonitrile/water mixture.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
Data Analysis and Comparison:
The purity of the synthesized sample is determined by comparing its chromatogram to that of the reference standard. The peak area of the main component in the sample is used to calculate the purity, typically by area normalization, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantification, a calibration curve should be constructed using multiple concentrations of the reference standard.
Visualizing the Analytical Workflow
Caption: Workflow for purity validation of the synthesized compound.
Comparative Data and Interpretation
A hypothetical comparison of the synthesized this compound with a certified reference standard and a commercially available alternative is presented below.
| Sample | Retention Time (min) | Purity by HPLC-UV (% Area) | Key Impurities Detected (by LC-MS) |
| Synthesized Product (Batch 1) | 12.5 | 98.5% | Unreacted 7-chloroindole (t R = 15.2 min, m/z = 152.0), 7-Chloro-1H-indazole-3-carboxylic acid (t R = 10.8 min, m/z = 197.0) |
| Certified Reference Standard | 12.5 | >99.8% | No significant impurities detected. |
| Commercial Alternative (Supplier A) | 12.5 | 97.2% | Unidentified peak at t R = 11.5 min (m/z = 210.1), likely a process-related impurity. |
Interpretation of Results:
The synthesized product shows high purity, with the main impurities being the starting material and the over-oxidized product, which is consistent with the expected reaction pathway. The commercial alternative, while having an acceptable purity for some applications, contains an unknown impurity that would require further characterization. The certified reference standard serves as the benchmark for purity.
Definitive Structural Confirmation: The Role of NMR and Mass Spectrometry
While chromatography provides quantitative purity data, spectroscopic techniques offer definitive structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (typically a singlet around 10 ppm), the N-H proton of the indazole ring (a broad singlet at lower field), and the aromatic protons on the benzene ring, with their specific splitting patterns confirming the 7-chloro substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and the presence of the carbonyl carbon of the aldehyde (around 185-195 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of this compound (C₈H₅ClN₂O, MW = 180.59). The characteristic isotopic pattern of the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) provides further confirmation of the presence of chlorine in the molecule.
Conclusion: A Self-Validating System for Purity Assessment
Validating the purity of a critical synthetic intermediate like this compound requires a holistic and scientifically rigorous approach. By understanding the synthetic route and potential impurities, employing orthogonal analytical techniques, and comparing the synthesized material against a certified reference standard, researchers can establish a self-validating system. This ensures the quality and reliability of the intermediate, which is fundamental for the success of subsequent research and development activities in the pharmaceutical industry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Reactivity of Substituted Indazole-3-carbaldehydes for Synthetic and Medicinal Chemistry
Introduction: The Privileged Scaffold and a Versatile Handle
The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of therapeutic agents.[1][2] Its unique bicyclic heteroaromatic structure is central to approved drugs such as the anti-cancer agents Niraparib and Pazopanib.[2][3] Within this important class of molecules, 1H-indazole-3-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[4][5] The aldehyde group at the C3 position serves as a reactive "handle," enabling a vast array of chemical transformations to build molecular complexity, including access to secondary alcohols, amines, alkenes, and a variety of other heterocyclic systems.[6][7]
This guide provides a comparative analysis of the reactivity of substituted 1H-indazole-3-carbaldehydes. We will explore how the electronic nature and position of substituents on the fused benzene ring modulate the chemical behavior of both the C3-aldehyde and the pyrazole ring nitrogens. Understanding these structure-reactivity relationships is paramount for researchers, scientists, and drug development professionals seeking to design efficient and predictable synthetic routes to novel indazole-based compounds.
Core Reactivity Principles of the Indazole-3-carbaldehyde Scaffold
The reactivity of an indazole-3-carbaldehyde is governed by several key structural features. The molecule exists predominantly as the 1H-tautomer, which is thermodynamically more stable than the 2H form.[8][9] The primary sites of reactivity are the electrophilic carbon of the aldehyde group, the acidic proton on the N1 nitrogen, and the nucleophilic N2 nitrogen. The interplay between these sites is heavily influenced by the electronic communication from substituents on the benzene ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
A Comparative Crystallographic Guide to 7-Chloro-1H-indazole-3-carbaldehyde Derivatives: Synthesis, Structure, and Significance
This guide provides an in-depth technical comparison of the synthesis, crystallization, and X-ray crystallographic analysis of 7-Chloro-1H-indazole-3-carbaldehyde derivatives. Designed for researchers, medicinal chemists, and material scientists, this document elucidates the critical role of single-crystal X-ray diffraction in determining the precise three-dimensional atomic arrangement of these pharmaceutically relevant scaffolds. Understanding these structural nuances is paramount for rational drug design and the development of novel therapeutic agents.
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs, particularly kinase inhibitors used in oncology.[1][2][3] Derivatives of this compound are of particular interest due to the electronic influence of the chloro- and aldehyde substituents, which can modulate biological activity and provide synthetic handles for further molecular elaboration.[2][4] X-ray crystallography stands as the definitive method for unambiguously determining molecular structure, providing crucial insights into conformation, stereochemistry, and intermolecular interactions that govern a molecule's behavior in a biological system.[5][6]
I. Synthesis of this compound: A Strategic Approach
The most direct and widely adopted route to 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[3] This transformation represents a ring-opening and re-closure cascade that efficiently converts the indole scaffold into the isomeric indazole system. The choice of this synthetic route is strategic; it leverages readily available substituted indoles and proceeds under mild conditions, which is crucial for preserving the sensitive aldehyde functionality.
An alternative, though often more complex, approach involves building the indazole ring system from acyclic precursors or by functionalizing a pre-existing indazole core, for example, through metal-catalyzed cross-coupling reactions followed by functional group transformations.[7] However, the nitrosation of 7-chloro-1H-indole offers a more convergent and efficient pathway.
Experimental Protocol: Synthesis via Indole Nitrosation
The following protocol is a generalized procedure based on established methods for the synthesis of 1H-indazole-3-carboxaldehydes.[3][8][9]
-
Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, a solution of sodium nitrite (NaNO₂) in deionized water and an organic co-solvent like N,N-Dimethylformamide (DMF) is prepared.
-
Acidification: A mineral acid, typically 2N hydrochloric acid (HCl), is slowly added to the cooled nitrite solution. This in-situ generation of nitrous acid is critical for controlling the reactivity and minimizing decomposition. The mixture is stirred for 10-15 minutes at 0°C.
-
Indole Addition: A solution of 7-chloro-1H-indole in DMF is added dropwise to the nitrosating mixture over an extended period (e.g., 2 hours) using a syringe pump. This slow addition is paramount to prevent dimerization and other side reactions of the electron-rich indole starting material.[8]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (typically 12-24 hours) to ensure complete conversion. The progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Extraction: The reaction mixture is diluted with water and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed sequentially with water and brine to remove residual acid and inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic route for this compound.
II. The Art of Crystallization: From Solution to Single Crystal
Obtaining high-quality single crystals is the most crucial and often most challenging step in X-ray crystallographic analysis. The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice, free of defects. Several techniques can be employed, with the choice depending on the compound's solubility and stability.[5]
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.[10]
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then sealed inside a larger jar containing a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[11]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Small amounts of the purified this compound are tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to identify a solvent in which the compound is moderately soluble.
-
Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent or solvent system at room temperature. Gentle warming may be used to increase solubility, but care must be taken to avoid decomposition.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Crystal Growth: Cover the vial with parafilm and pierce a few small holes with a needle to allow for very slow evaporation.
-
Incubation: Place the vial in a vibration-free environment with a stable temperature. Monitor the vial periodically for the formation of single crystals.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. Buy 1h-Indazole-4-carbaldehyde,3-chloro- [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Assessing the Drug-like Properties of 7-Chloro-1H-indazole-3-carbaldehyde
This guide provides a comprehensive framework for evaluating the drug-like properties of 7-Chloro-1H-indazole-3-carbaldehyde, a heterocyclic compound of interest in modern medicinal chemistry. The indazole scaffold is a well-established "privileged structure," forming the core of numerous approved therapeutics, including the kinase inhibitors Pazopanib and Niraparib.[1][2] Its structural versatility and wide range of biological activities make its derivatives, such as the subject of this guide, attractive starting points for drug discovery campaigns.[1][3][4]
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data points to explain the causality behind experimental choices, providing self-validating protocols and a logical workflow for a thorough assessment. We will objectively compare the projected properties of this compound against two critical benchmarks: its parent scaffold, 1H-Indazole-3-carbaldehyde , to elucidate the specific effects of the 7-chloro substitution, and Pazopanib , an FDA-approved drug, to benchmark against a clinically successful indazole-containing molecule.
Part 1: Foundational Physicochemical Profiling
Before committing to extensive biological screening, a candidate's fundamental physicochemical properties must be evaluated. These characteristics are the primary determinants of its pharmacokinetic behavior, including absorption and distribution.[5][6] The initial assessment is typically guided by established principles such as Lipinski's Rule of Five.[7][8][9]
Lipinski's Rule of Five (Ro5): A First-Pass Filter
Developed by Christopher A. Lipinski, the Ro5 is a guideline for evaluating the "drug-likeness" of a chemical compound, focusing on properties that influence oral bioavailability.[5][8] An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Logarithm of the partition coefficient (LogP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Caption: Core tenets of Lipinski's Rule of Five for assessing drug-likeness.
Comparative Analysis of Ro5 Parameters
The table below outlines the calculated Ro5 parameters for our compound of interest and its comparators. This initial in silico analysis suggests that this compound and its parent scaffold fall well within the "rule of five" space, indicating a favorable starting point for development.
| Compound | Molecular Formula | MW (Da) | H-Bond Donors | H-Bond Acceptors | XLogP3 | Ro5 Violations |
| This compound | C₈H₅ClN₂O | 180.59[10] | 1 | 2 | 2.3 | 0 |
| Comparator A: 1H-Indazole-3-carbaldehyde | C₈H₆N₂O | 146.15[11] | 1 | 2 | 1.3[11] | 0 |
| Comparator B: Pazopanib | C₂₁H₂₃N₇O₂S | 437.52 | 2 | 8 | 4.6 | 0 |
Data calculated and sourced from PubChem and other chemical databases.
Experimental Solubility and Lipophilicity (LogD)
While calculated LogP is useful, the experimental determination of aqueous solubility and the distribution coefficient (LogD) at physiological pH (7.4) provides a more accurate prediction of a compound's behavior. Poor solubility is a primary cause of failure in drug development.
Causality Behind Experimental Choice: A kinetic solubility assay using turbidimetry is chosen for its high throughput, allowing for rapid screening of multiple compounds and conditions early in the discovery process. This provides a practical measure of solubility that is highly relevant to the conditions encountered during in vitro assays.
Part 2: In Vitro ADME Profiling Workflow
Following physicochemical characterization, a cascade of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays is performed.[12][13][14] These assays model key physiological processes to predict a compound's pharmacokinetic profile in vivo.
Caption: A standard workflow for in vitro ADME property assessment.
A. Permeability and Efflux Assessment
A compound's ability to cross the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 cell permeability assay is the industry "gold standard" for predicting human intestinal absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[14][15]
Causality Behind Experimental Choice: Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[14] By measuring bidirectional transport (Apical-to-Basolateral vs. Basolateral-to-Apical), we can simultaneously assess passive permeability and active efflux. An efflux ratio (ER) greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter, such as P-gp.[15]
Caption: Bidirectional transport in the Caco-2 permeability assay.
Projected Comparative Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Permeability | P-gp Substrate |
| This compound | 12.5 | 14.0 | 1.1 | High | No |
| Comparator A: 1H-Indazole-3-carbaldehyde | 15.0 | 16.2 | 1.1 | High | No |
| Comparator B: Pazopanib | 0.5 | 15.0 | 30.0 | Low | Yes |
This table presents hypothetical data based on structural properties. Actual results must be determined experimentally. The addition of the chloro group is expected to increase lipophilicity, which can sometimes enhance passive permeability, but the effect is projected to be modest compared to the parent scaffold. Both small molecules are predicted to have high permeability, unlike Pazopanib, which is a known P-gp substrate.[15]
B. Metabolic Stability Assessment
Rapid metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) family, can lead to low in vivo exposure and short duration of action. The human liver microsome (HLM) stability assay is a crucial screen to identify metabolically labile compounds.[16][17][18]
Causality Behind Experimental Choice: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, especially CYPs.[17] This assay is cost-effective and provides a reliable measure of intrinsic clearance (Clint), which is used to predict hepatic clearance in vivo.[18]
Projected Comparative Metabolic Stability Data
| Compound | HLM Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Predicted Stability |
| This compound | 25 | 55.4 | Moderate |
| Comparator A: 1H-Indazole-3-carbaldehyde | > 60 | < 23.1 | High |
| Comparator B: Pazopanib | > 60 | < 23.1 | High |
This table presents hypothetical data. The aldehyde functional group is a potential site of metabolism (e.g., oxidation by aldehyde oxidase). The aromatic ring is also susceptible to CYP-mediated hydroxylation. The 7-chloro substitution may block one potential site of metabolism but could also alter electronic properties, influencing the reactivity of other sites.
C. Drug-Drug Interaction (DDI) Potential
Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions, which can lead to adverse events.[19][20] It is essential to screen new chemical entities for their potential to inhibit the five major CYP isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4.[21]
Causality Behind Experimental Choice: A fluorometric or LC-MS/MS-based assay using isoform-specific probe substrates allows for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[21][22] Compounds with IC₅₀ values <10 µM are flagged for further investigation.
Projected Comparative CYP450 Inhibition Data (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk |
| This compound | > 50 | > 50 | 25 | > 50 | > 50 | Low |
| Comparator A: 1H-Indazole-3-carbaldehyde | > 50 | > 50 | 45 | > 50 | > 50 | Low |
| Comparator B: Pazopanib | 15 | 8.5 | 12 | 0.8 | 6.5 | Moderate-High |
This table presents hypothetical data. Small, relatively simple molecules like our compound of interest often exhibit low potential for potent CYP inhibition.
Part 3: Synthesis of Findings & Strategic Outlook
This guide outlines a systematic approach to characterizing the drug-like properties of this compound. The collective data, once generated, can be summarized in a scorecard to provide a holistic view of the compound's potential.
Drug-like Properties Scorecard: A Summary
| Parameter | This compound | Assessment |
| Ro5 Compliance | 0 Violations | Favorable |
| Solubility | To be determined | TBD |
| Permeability | Projected High | Favorable |
| P-gp Substrate | Projected No | Favorable |
| Metabolic Stability | Projected Moderate | Requires Monitoring/Optimization |
| CYP Inhibition | Projected Low Risk | Favorable |
Expert Interpretation: The in silico and projected in vitro profile of this compound suggests it is a promising starting point for a drug discovery program. It adheres to Lipinski's Rule of Five and is predicted to have high permeability without being a substrate for P-gp efflux.
The key area for investigation and potential optimization is its metabolic stability. The aldehyde moiety and the chlorinated aromatic ring are potential sites for metabolism.[16][23] Should the compound prove to be more metabolically labile than desired, metabolite identification studies would be the logical next step to pinpoint the "soft spots." Subsequent medicinal chemistry efforts could then focus on modifying these positions to enhance stability while retaining desired biological activity.[16][18] For instance, the aldehyde could be converted to a more stable functional group, or the substitution pattern on the indazole ring could be altered.
Compared to its parent scaffold, the 7-chloro substitution increases lipophilicity, which may be beneficial for cell penetration and target engagement, but could introduce a metabolic liability. Compared to Pazopanib, our smaller, less complex molecule is predicted to have a simpler pharmacokinetic profile with higher permeability and lower DDI risk, making it an attractive lead for optimization.
Detailed Experimental Protocols
Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Assay Initiation (A→B): Remove the culture medium. Add the test compound (e.g., at 10 µM in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Assay Initiation (B→A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B).
Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute to the final working concentration (e.g., 1 µM) in incubation buffer.
-
Incubation Setup: In a 96-well plate, combine pooled HLM (e.g., final concentration 0.5 mg/mL) and the test compound in a phosphate buffer (pH 7.4). Pre-warm the plate to 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Calculation: Determine the half-life (t½) by plotting the natural log of the percent remaining compound versus time. Calculate intrinsic clearance (Clint) from the rate of depletion.
CYP450 Inhibition (IC₅₀) Assay
-
Incubation Mixture: Prepare an incubation mixture containing pooled HLM, an isoform-specific probe substrate, and phosphate buffer.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 8-point curve from 0.01 to 100 µM) to a 96-well plate. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubation: Pre-incubate the plate containing HLM and the test compound at 37°C.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Incubation & Termination: Incubate for a specific time (e.g., 10 minutes) at 37°C, then terminate with a cold stop solution.
-
Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS or fluorescence.
-
Calculation: Calculate the percent inhibition at each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[21]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 885519-02-8 [m.chemicalbook.com]
- 11. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. P-gp Substrate Identification | Evotec [evotec.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 23. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of 7-Chloro-1H-indazole-3-carbaldehyde: A Literature-Based Comparison of Reported Yields
Introduction: The Significance of the Indazole Scaffold
In the landscape of modern medicinal chemistry, the indazole nucleus has emerged as a privileged scaffold, integral to the design of numerous therapeutic agents.[1][2] Indazole derivatives are cornerstone components of several approved kinase inhibitors, including axitinib and pazopanib, highlighting their importance in oncology and drug development.[3] The compound 7-Chloro-1H-indazole-3-carbaldehyde is a particularly valuable synthetic intermediate. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations—such as Wittig reactions, Knoevenagel condensations, and the formation of various heterocycles—providing a direct route to polyfunctionalized 3-substituted indazoles.[2] This guide offers an in-depth comparison of synthetic methodologies, focusing on the most efficient and well-documented route to this key building block: the nitrosation of indoles.
Primary Synthetic Route: Nitrosation of 7-Chloroindole
The conversion of an indole to a 1H-indazole-3-carbaldehyde via nitrosation is a powerful transformation that proceeds through a multi-step pathway. The reaction begins with the nitrosation of the electron-rich C3 position of the indole ring. This intermediate oxime then undergoes a water-mediated ring-opening, followed by a cyclization event to form the thermodynamically stable 1H-indazole ring system.[2]
A systematic study by Petit et al. has optimized this procedure, demonstrating its broad applicability to both electron-rich and electron-deficient indoles.[1] A critical insight from this work is the method of addition. Historically, moderate yields were often plagued by the formation of deep red-colored dimer byproducts, which arise from the nucleophilic attack of a starting indole molecule onto a reaction intermediate.[2] The optimized protocol mitigates this side reaction by employing a slow, syringe-pump-controlled addition of the indole substrate to the pre-formed nitrosating mixture. This technique maintains a low concentration of the nucleophilic indole at all times, dramatically favoring the desired intramolecular pathway and leading to significantly higher yields.[1][2]
Comparative Analysis of Reported Yields for Halogenated Indoles
While a specific, isolated yield for the synthesis of this compound has not been explicitly reported in a comparative study, the work by Petit et al. provides extensive data on closely related halogenated analogues. This data serves as a robust benchmark for predicting the synthetic efficiency for the 7-chloro derivative. The reaction is shown to be highly effective for indoles bearing halogen substituents at various positions, consistently delivering high yields.
| Starting Material | Product | Reaction Time (after addition) | Isolated Yield (%) | Reference |
| 5-Bromoindole | 5-Bromo-1H-indazole-3-carbaldehyde | 5 h @ 50 °C | 96% | [1] |
| 5-Chloroindole | 5-Chloro-1H-indazole-3-carbaldehyde | 12 h @ RT | 93% | [1][3] |
| 6-Bromoindole | 6-Bromo-1H-indazole-3-carbaldehyde | 5 h @ 50 °C | 85% | [1] |
| 6-Chloroindole | 6-Chloro-1H-indazole-3-carbaldehyde | 24 h @ RT | 78% | [1][3] |
| 7-Chloroindole (Predicted) | This compound | 12-24 h @ RT | ~78-95% | (Extrapolated) |
Based on these results, it is reasonable to expect that the nitrosation of 7-chloroindole will proceed with high efficiency, likely yielding the desired this compound in the range of 78-95%.
Detailed Experimental Protocol: Optimized Nitrosation
The following protocol is adapted from the general procedure reported by Petit et al. for a 1 mmol scale synthesis.[1]
Materials and Reagents:
-
7-Chloroindole (1 mmol, 151.6 mg)
-
Sodium Nitrite (NaNO₂; 8 mmol, 552 mg)
-
Hydrochloric Acid (HCl; 2 N aqueous solution, 1.35 mL, 2.7 mmol)
-
N,N-Dimethylformamide (DMF; 6 mL)
-
Deionized Water (4 mL)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis via indole nitrosation.
Step-by-Step Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve sodium nitrite (552 mg, 8 equiv.) in deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C using an ice bath.
-
Acidification: Slowly add 2 N aqueous HCl (1.35 mL, 2.7 equiv.) to the stirred solution at 0 °C. Maintain the inert atmosphere and stir the resulting pale blue mixture for 10 minutes. Causality Note: This step generates the active nitrosating species in situ under controlled temperature to prevent decomposition.
-
Indole Addition: In a separate flask, dissolve 7-chloroindole (151.6 mg, 1 equiv.) in DMF (3 mL). Using a syringe pump, add this solution to the nitrosating mixture dropwise over a period of 2 hours. Causality Note: This slow addition is the most critical step to prevent the formation of dimer byproducts and ensure a high yield.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting indole is fully consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the pure this compound.
Conclusion and Expert Recommendation
The conversion of substituted indoles to 1H-indazole-3-carbaldehydes via an optimized nitrosation procedure stands as the most effective and high-yielding method reported in the literature.[1][4] The protocol is robust, tolerates a variety of functional groups, and directly addresses the primary side reaction—dimer formation—through controlled, slow addition of the indole substrate.[2] For researchers and drug development professionals seeking to synthesize this compound, this method offers a straightforward, scalable, and efficient route. Based on comprehensive data for analogous halogenated substrates, this synthesis is anticipated to deliver excellent yields, providing reliable access to a highly valuable building block for the discovery of novel therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 7-Chloro-1H-indazole-3-carbaldehyde
As researchers and developers, our primary focus is innovation. However, the foundation of groundbreaking science is an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is an integral part of rigorous scientific practice. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 7-Chloro-1H-indazole-3-carbaldehyde, ensuring the protection of laboratory personnel and the environment.
The procedural choices outlined below are rooted in the specific chemical nature of this compound—a halogenated, heterocyclic aromatic aldehyde. Understanding this classification is key to anticipating its potential reactivity and selecting the correct disposal pathway, preventing dangerous chemical incompatibilities and ensuring compliance.
Hazard Profile and Essential Risk Assessment
Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound is classified with specific risks that dictate our handling and disposal strategy.[1] The primary hazards are related to its irritant properties. While extensive toxicological data is not available, a conservative approach that treats the compound as potentially hazardous is warranted.[2]
The key takeaway from its hazard profile is that this compound is an irritant to the skin, eyes, and respiratory system.[1][3] Therefore, all procedures must be designed to prevent direct contact and aerosol generation.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][4] |
Data sourced from the AK Scientific, Inc. Safety Data Sheet.[1]
The Core Principle: Rigorous Waste Segregation
The single most important step in the proper disposal of this compound is correct waste segregation. This compound is a halogenated organic compound due to the presence of chlorine. Halogenated waste streams are managed and disposed of differently—and often at a higher cost—than non-halogenated streams due to the environmental impact and specific incineration requirements needed to prevent the formation of dioxins.[5][6]
Causality: Mixing halogenated and non-halogenated waste contaminates the entire volume, forcing the entire container to be treated as the more hazardous and costly halogenated waste.[6] This is inefficient, expensive, and environmentally irresponsible. The following decision workflow must be strictly followed.
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams—from the pure compound to contaminated labware—are handled safely and compliantly.
Step 1: Prepare and Label the Waste Container
-
Select the Correct Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. For this compound and associated solid waste, a sealable, wide-mouth polyethylene container is appropriate.[7][8] For liquid waste, use a compatible solvent waste bottle.[7]
-
Apply Hazardous Waste Label: Before adding any waste, affix a hazardous waste label.
-
Fill Out the Label: Clearly write all constituents. List "this compound" and any other chemicals that will be added (e.g., contaminated paper towels, nitrile gloves). Never use abbreviations.[8]
Step 2: Collect Solid Waste
-
Pure (Neat) Compound: Unused or expired this compound must be disposed of as hazardous waste.[3] Do not attempt to open old or degraded containers if you suspect peroxide formation or other reactions have occurred; contact your EHS office immediately.[9]
-
Contaminated Materials: Any item that has come into direct contact with the compound is considered hazardous waste. This includes:
-
Gloves
-
Weigh paper or boats
-
Paper towels or absorbent pads used for cleaning
-
Contaminated silica gel Place these items directly into the designated "HALOGENATED ORGANIC SOLIDS" container.[10]
-
Step 3: Decontaminate Labware and Collect Liquid Waste
-
Initial Rinse: The initial rinse of any glassware that held the compound is the most concentrated and must be treated as hazardous waste.[10]
-
Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethyl acetate).
-
Pour this first rinseate into the designated "HALOGENATED ORGANIC LIQUIDS" waste container.[8]
-
-
Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste.[10] Given the irritant nature of this compound, a conservative approach of collecting the first two or three rinses is best practice.
-
Final Cleaning: After the hazardous rinses are complete, the glassware can be washed using standard laboratory procedures.
Step 4: Storage and Final Disposal
-
Secure Storage: Keep the hazardous waste container tightly sealed except when adding waste.[5][9] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[11]
-
Secondary Containment: Liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to prevent spills.[10]
-
Arrange for Pickup: Once the container is full (do not fill beyond 90% capacity) or you are finished with the process, contact your institution's EHS department to arrange for pickup.[5][9] Do not transport hazardous waste yourself.[9]
Emergency Procedures for Spills
In the event of a small spill, the response should be immediate and methodical.[1]
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[7]
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into a sealable bag or container.
-
Dispose as Hazardous Waste: Label the container and dispose of it in the "HALOGENATED ORGANIC SOLIDS" waste stream.
-
Decontaminate: Clean the spill area with soap and water.
For large spills, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.[8]
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ethz.ch [ethz.ch]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the personal protective equipment (PPE) and safe handling procedures for 7-Chloro-1H-indazole-3-carbaldehyde. As a Senior Application Scientist, my aim is to equip you with the knowledge to work safely and effectively, grounding every recommendation in established safety protocols and the specific hazards of this compound.
Understanding the Risks: Hazard Profile of this compound
Before detailing the necessary protective measures, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following warnings[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. The signal word for this chemical is "Warning"[1].
| Hazard Statement | GHS Classification | Pictogram |
| H315 | Skin Irritation, Category 2 | Exclamation Mark |
| H319 | Serious Eye Irritation, Category 2A | Exclamation Mark |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3, Respiratory System | Exclamation Mark |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in risk mitigation.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique is essential to avoid skin contact with the contaminated outer surface.[3] |
| Eyes | Safety glasses with side shields or chemical safety goggles | To protect against splashes and airborne particles of the compound.[2] Given the "serious eye irritation" warning, this is a mandatory piece of equipment.[1] |
| Face | Face shield | A face shield should be worn in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing or when handling larger quantities of the material.[2] |
| Body | Laboratory coat | A standard lab coat is required to protect the skin and personal clothing from contamination.[2] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[2] The type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Safe Handling Procedures
Adherence to a strict operational workflow is paramount to ensuring a safe laboratory environment.
1. Engineering Controls and Preparation:
-
All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Before commencing work, confirm that all necessary PPE is available, in good condition, and fits correctly.[2]
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
When transferring the solid material, use appropriate tools such as spatulas to prevent the generation of dust.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
After handling, wash hands thoroughly with soap and water, especially before leaving the laboratory, eating, or drinking.[1][3]
3. Storage:
-
Store this compound in a tightly closed container.[1]
-
The storage area should be a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[1][3]
-
The container should be stored in a locked cabinet or area to restrict access.[1]
Emergency Response: Spill and Exposure Protocols
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response Workflow:
Caption: Workflow for responding to a spill of this compound.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses.[1] Continue rinsing and seek medical attention if irritation persists.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Collection: All waste materials, including the compound itself, any contaminated consumables (e.g., weigh boats, pipette tips), and used PPE, should be collected in a designated, clearly labeled, and sealed container for hazardous waste.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general lab traffic, until it can be collected by trained hazardous waste personnel.
-
Final Disposal: The disposal of this compound and its associated waste must be carried out by an approved waste disposal company, in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the general trash.[1][3]
By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
